Isomaltol
Description
Propriétés
IUPAC Name |
1-(3-hydroxyfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIGCVXMBGOWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187790, DTXSID301282527 | |
| Record name | Isomaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-59-5, 88511-92-6 | |
| Record name | Isomaltol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NST80C38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Isomaltol Biosynthesis Pathway in Fungi: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltol, a naturally occurring furanone derivative, is a compound of significant interest due to its potential applications in the food and pharmaceutical industries as a flavoring agent and a precursor for synthesizing bioactive molecules. While the chemical synthesis of this compound is well-established, its biosynthesis in microorganisms, particularly fungi, offers a promising avenue for sustainable and cost-effective production. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in fungi. The proposed pathway is primarily centered around the enzymatic activity of α-glucosidases, which catalyze the formation of isomaltose, a key precursor, through their inherent transglycosylation capabilities. This document details the core enzymatic reactions, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.
Core Biosynthetic Pathway
The biosynthesis of this compound in fungi is not attributed to a single, dedicated biosynthetic gene cluster (BGC) typical for many secondary metabolites. Instead, it is believed to arise from the intricate interplay of carbohydrate metabolism, specifically through the action of α-glucosidases. The proposed pathway involves two main stages:
-
Enzymatic Synthesis of Isomaltose: Fungal α-glucosidases (EC 3.2.1.20), particularly those from species like Aspergillus niger, exhibit significant transglycosylation activity in the presence of high concentrations of substrates such as maltose.[1] This activity facilitates the transfer of a glucosyl moiety from a donor molecule (e.g., maltose) to an acceptor molecule (e.g., glucose or another maltose molecule), forming an α-1,6-glycosidic bond and yielding isomaltooligosaccharides (IMOs), including isomaltose.[1][2]
-
Proposed Conversion of Isomaltose to this compound: The direct enzymatic conversion of isomaltose to this compound in fungi is not yet fully elucidated. It is hypothesized that this conversion may occur spontaneously under specific fermentation conditions (e.g., pH, temperature) or be catalyzed by a yet-to-be-characterized enzyme. The biosynthesis of other furanones in fungi, which involves cyclization and rearrangement reactions of sugar-derived intermediates, provides a potential model for this transformation.[3][4]
Signaling Pathways and Logical Relationships
The production of α-glucosidase and, consequently, isomaltose is subject to regulation by various factors within the fungal cell. The expression of amylolytic enzymes in fungi is often controlled by transcriptional activators that respond to the presence of specific sugars.
Quantitative Data
The enzymatic synthesis of isomaltose, the precursor to this compound, has been quantitatively characterized in several fungal species. The following tables summarize key data related to the α-glucosidase enzyme responsible for this conversion.
Table 1: Kinetic Parameters of Fungal α-Glucosidases
| Fungal Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Aspergillus niger NTG-II-3-64 | p-Nitrophenyl-α-D-glucopyranoside | 0.17 | 18.7 | [1] |
| Aspergillus niger | Maltose | 5 mg/mL | 1000 U/mg | [5] |
| Recombinant A. niger α-glucosidase in Pichia pastoris | pNPG | 0.446 | 43.48 U/mg | [5] |
Table 2: Optimal Conditions for Fungal α-Glucosidase Activity
| Fungal Species | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger NTG-II-3-64 | 4.5 | 60 | [1] |
| Aspergillus niger ITV-01 | 4.3 | 80 | [5] |
| Recombinant A. niger α-glucosidase in Pichia pastoris | 4.5 | 60 | [5] |
Experimental Protocols
Fungal Cultivation for α-Glucosidase Production
This protocol describes the cultivation of Aspergillus niger for the production of extracellular α-glucosidase.
Materials:
-
Aspergillus niger strain
-
Potato Dextrose Agar (PDA) plates
-
Fermentation medium (e.g., Czapek-Dox broth supplemented with maltose)
-
Shaker incubator
Procedure:
-
Inoculate the Aspergillus niger strain onto PDA plates and incubate at 28-30°C for 5-7 days until sporulation.
-
Prepare a spore suspension by adding sterile saline solution with 0.1% Tween 80 to the sporulated culture and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate the fermentation medium with the spore suspension to a final concentration of 10^6 spores/mL.
-
Incubate the culture in a shaker incubator at 28-30°C and 150-200 rpm for 3-5 days.
-
Harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant containing the extracellular α-glucosidase.
α-Glucosidase Activity Assay
This colorimetric assay is used to determine the activity of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
Fungal culture supernatant (crude enzyme source) or purified α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Sodium acetate buffer (pH 4.5)
-
Sodium carbonate solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the enzyme solution and sodium acetate buffer.
-
Pre-incubate the mixture at the optimal temperature (e.g., 60°C) for 5 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding sodium carbonate solution. The addition of sodium carbonate will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 410 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of α-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
Analysis of Transglycosylation Products (Isomaltose)
This protocol outlines the analysis of isomaltose produced by the transglycosylation activity of α-glucosidase using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reaction mixture from the transglycosylation reaction
-
HPLC system with a suitable column (e.g., amino-propyl or ligand-exchange column)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Isomaltose standard
Procedure:
-
Terminate the transglycosylation reaction by heat inactivation of the enzyme.
-
Centrifuge the reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Elute the sample using an appropriate mobile phase gradient to separate the different sugars.
-
Detect the eluted sugars using an RI or ELSD detector.
-
Identify the isomaltose peak by comparing its retention time with that of the isomaltose standard.
-
Quantify the amount of isomaltose by integrating the peak area and comparing it to a standard curve.
Conclusion
The biosynthesis of this compound in fungi appears to be a multi-step process initiated by the transglycosylation activity of α-glucosidases to form isomaltose. While the direct enzymatic conversion of isomaltose to this compound remains an area for further investigation, the information presented in this guide provides a solid foundation for researchers exploring the production of this valuable furanone. The detailed protocols and quantitative data will be instrumental in designing experiments to optimize the production of isomaltose and to further elucidate the complete biosynthetic pathway of this compound in fungi. Future research should focus on identifying and characterizing the enzyme or conditions responsible for the conversion of isomaltose to this compound, which will be a critical step towards the development of efficient and sustainable biotechnological processes for this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous expression and biochemical characterization of alpha-glucosidase from Aspergillus niger by Pichia pastroris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Isomaltol in Food Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltol (1-(3-hydroxyfuran-2-yl)ethanone) is a naturally occurring furan derivative that contributes to the characteristic sweet, caramel-like, and baked aromas of many thermally processed foods. Its formation is primarily a result of the Maillard reaction and caramelization, processes central to the flavor development in a wide array of food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various foodstuffs, its formation pathways, and detailed methodologies for its quantification.
Natural Occurrence and Formation
This compound is not typically found in raw, unprocessed foods. Instead, it is synthesized during heat treatment through the complex cascade of reactions known as the Maillard reaction, which occurs between reducing sugars and amino acids, as well as through the thermal degradation of carbohydrates (caramelization).
Key food products where this compound is naturally formed include:
-
Bakery Products: The crust of bread is a significant source of this compound, where it contributes to the desirable baked aroma. The concentration of related compounds, such as glucosylthis compound, has been found to increase significantly during baking, reaching levels of up to 20.9 mg/kg.[1]
-
Roasted Malt: The roasting of barley to produce specialty malts is a key process for flavor development in brewing. During roasting, Maillard reactions lead to the formation of a variety of flavor compounds, including this compound. Studies have indicated that caramel malts may contain higher concentrations of this compound compared to other roasted malts.[2]
-
Honey: While present in smaller quantities, isomaltose, a disaccharide that can be a precursor to this compound, has been detected in various honey samples, with concentrations ranging from 0.002% to 3.987%.[2] The subsequent heating of honey can further promote the formation of this compound.
Quantitative Data on this compound Occurrence
| Food Product | Analyte | Concentration Range | Analytical Method | Reference |
| Baby Cereals (stored) | Glucosylthis compound | 0.48 to 7.7 mg/kg | HPLC-UV | [1] |
| Pre-baked Bread (crust) | Glucosylthis compound | Not detectable to 20.9 mg/kg | HPLC-UV | [1] |
| Wheat Bread (crust) | Maltosine | up to 19.3 mg/kg | HPLC-MS/MS | [1] |
Note: The data presented for glucosylthis compound and maltosine are for related compounds and not this compound itself, highlighting the need for more targeted quantitative studies on this compound.
Biosynthetic and Formation Pathways
The primary route for this compound formation in food is the Maillard reaction. While the complete pathway is highly complex and can vary based on the specific precursors and reaction conditions, a general overview of the key stages leading to furanone formation is presented below.
Maillard Reaction Pathway to Furanones
The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid to form a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine, a key intermediate. Subsequent degradation of the Amadori product can proceed through various pathways, including 1,2-enolization and 2,3-enolization, leading to the formation of reactive dicarbonyl compounds. These dicarbonyls can then undergo cyclization and dehydration to form furan and furanone derivatives, including this compound.
Caption: Generalized Maillard reaction pathway leading to the formation of this compound.
Plant Biosynthesis of Furanones (Analogous Pathway)
While a specific biosynthetic pathway for this compound in plants has not been fully elucidated, the biosynthesis of structurally related furanones, such as those found in strawberries, provides a valuable model. This pathway originates from primary metabolism, specifically from fructose-1,6-diphosphate.
Caption: Analogous biosynthetic pathway of furanones in plants.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or other detectors are the most common techniques employed.
General Experimental Workflow for this compound Analysis
Caption: General workflow for the quantification of this compound in food samples.
Detailed Methodology: GC-MS Analysis of this compound in Baked Goods
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific food matrices.
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the baked good (e.g., bread crust) is finely ground to a homogenous powder.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 10-20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
-
Vortex vigorously for 1-2 minutes.
-
Sonication for 10-15 minutes in a water bath can improve extraction efficiency.
-
Centrifuge at 4000-5000 rpm for 10 minutes.
-
Collect the supernatant.
-
2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE / QuEChERS):
-
Transfer the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA for removing sugars and organic acids, C18 for removing non-polar interferences, and MgSO₄ to remove excess water).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating furanones.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40-50°C, ramp up to 220-240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using characteristic ions. Full scan mode can be used for initial identification.
-
Quantification: Based on the peak area ratio of the target analyte to the internal standard, and a calibration curve prepared with pure this compound standards.
-
Detailed Methodology: HPLC-MS/MS Analysis of this compound in Roasted Malt
1. Sample Preparation and Extraction:
-
Homogenization: Grind the roasted malt sample to a fine powder.
-
Extraction:
-
Weigh 1-2 g of the powdered malt into a centrifuge tube.
-
Add an internal standard.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol/water or acetonitrile/water).
-
Follow a similar extraction procedure as described for GC-MS (vortex, sonication, centrifugation).
-
2. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
3. HPLC-MS/MS Instrumental Parameters:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion for this compound and monitoring specific product ions after fragmentation.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard and a calibration curve.
-
Conclusion
This compound is a key flavor compound naturally formed in a variety of cooked and processed foods, significantly influencing their sensory profiles. Its formation is intricately linked to the Maillard reaction and caramelization processes. While its presence is well-established, detailed quantitative data across a broad range of food products remains an area for further research. The analytical methodologies outlined in this guide, particularly GC-MS and HPLC-MS/MS, provide robust frameworks for the accurate quantification of this compound. A deeper understanding of its natural occurrence and formation pathways is crucial for food scientists and researchers in optimizing food processing for desirable flavor development and for professionals in drug development exploring the biological activities of naturally occurring dietary compounds.
References
The Chemical Synthesis of Isomaltol and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isomaltol, a naturally occurring furan derivative, is a key flavoring component found in the crust of bread and is produced through the thermal degradation of sugars.[1] Its characteristic sweet, caramel-like aroma has made it a compound of interest in the food industry. Beyond its organoleptic properties, this compound and its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.
Core Synthetic Strategies for this compound
The synthesis of this compound can be approached through several distinct pathways, primarily revolving around the transformation of carbohydrates.
Synthesis from Lactose via O-Galactosylthis compound Intermediate
A well-documented method for producing this compound in favorable yields involves the synthesis of an O-glycoside intermediate, O-galactosylthis compound, from lactose. This intermediate is then readily hydrolyzed to yield this compound and galactose.[2] This process is advantageous for its relatively high yields and controlled reaction conditions.
Experimental Protocol: Synthesis of this compound from Lactose
Step 1: Synthesis of O-Galactosylthis compound
-
Materials: α-lactose hydrate, piperidine, glacial acetic acid, absolute ethanol.
-
Procedure:
-
In a 2-liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 360 g (1 mole) of α-lactose hydrate, 85 g (1 mole) of piperidine, and 60 g (1 mole) of glacial acetic acid in 500 ml of methanol.[2]
-
Heat the mixture under reflux with continuous stirring for 24 hours. The temperature will gradually increase from approximately 60°C to 72°C.[2]
-
After 24 hours, add 300 ml of absolute ethanol and cool the flask in an ice-water bath for one hour with continuous stirring to crystallize the product.[2]
-
Filter the precipitate by suction, wash several times with cold ethanol until nearly white, and dry in a vacuum desiccator over anhydrous calcium chloride to a constant weight.[2]
-
The expected yield of O-galactosylthis compound is approximately 106 g (37% of theoretical).[2]
-
Step 2: Hydrolysis of O-Galactosylthis compound to this compound
-
Materials: O-galactosylthis compound, 4-molar orthophosphoric acid, chloroform, anhydrous sodium sulfate.
-
Procedure:
-
Suspend 13 g of crude O-galactosylthis compound in 100 ml of water and add 100 ml of 4-molar orthophosphoric acid to create a 2-molar acidic solution.[2]
-
Steam distill the solution until approximately 900 ml of aqueous distillate is collected. Monitor the distillate with ferric chloride; the distillation is complete when a violet color is no longer observed.[2]
-
Extract the distillate three times with 200 ml portions of chloroform.[2]
-
Combine the chloroform layers, dry over anhydrous sodium sulfate, and distill at atmospheric pressure to remove the chloroform.[2]
-
The crystalline residue is this compound. The yield is approximately 2.3 g (40% of the theoretical amount from the glycoside).[2]
-
Synthesis via Maillard Reaction
The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a fundamental process in food chemistry that also provides a route to this compound.[1] This method is typically employed for flavor generation in food products and can be adapted for laboratory-scale synthesis.
Experimental Protocol: General Procedure for Maillard Reaction Synthesis
-
Materials: A reducing sugar (e.g., glucose, fructose), an amino acid (e.g., L-glycine, L-leucine), phosphate buffer.
-
Procedure:
-
Prepare an aqueous solution of the reducing sugar and the amino acid in a phosphate buffer. Optimal reactant ratios can be determined experimentally; for example, a 4:1 molar ratio of D-glucose to L-leucine has been used for the synthesis of isovaleraldehyde, a related Maillard product.[3]
-
Adjust the pH of the solution. The optimal pH can vary; for instance, a pH of 5 was found to be optimal for the aforementioned isovaleraldehyde synthesis.[3]
-
Heat the reaction mixture in a sealed vessel. Reaction temperatures typically range from 95°C to 150°C, with reaction times from 3 to 19 hours.[3][4]
-
After cooling, the this compound can be extracted from the reaction mixture using an appropriate organic solvent, such as chloroform or ethyl acetate.
-
Purify the extracted product using column chromatography or recrystallization.
-
Synthesis of this compound Derivatives
The core structure of this compound can be functionalized to produce a variety of derivatives with potentially enhanced or novel biological activities. The hydroxyl group at the 3-position is a common site for modification, allowing for the synthesis of ethers and esters.
O-Alkylation: Synthesis of this compound Ethers
This compound ethers can be prepared through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an alkyl halide. A representative example is the synthesis of a benzyloxy derivative from a related pyranone.
Experimental Protocol: Synthesis of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Materials: 2-(hydroxymethyl)-3-hydroxy-4H-pyran-4-one (Kojic acid), potassium carbonate, methanol, benzyl bromide, dichloromethane.
-
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-hydroxy-4H-pyran-4-one (15.0 Kg), potassium carbonate (21.9 Kg), and methanol (120 L).[5]
-
Heat the mixture to 70°C and add benzyl bromide (16.8 Kg, 1.1 eq.) dropwise. Maintain the temperature at 70°C for 2 hours.[5]
-
Cool the reaction to room temperature, filter, and concentrate the methanol.[5]
-
Add water (60 L) and dichloromethane (120 L), wash, and separate the layers. Extract the aqueous phase three times with dichloromethane (30 L).[5]
-
Combine the organic phases, concentrate under reduced pressure, and cool to induce filtration, yielding 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. The expected yield is approximately 16.8 Kg (81%).[5]
-
O-Acylation: Synthesis of this compound Esters
Ester derivatives of this compound can be synthesized via Fischer esterification, where this compound is reacted with a carboxylic acid in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound Acetate
-
Materials: this compound, glacial acetic acid, concentrated sulfuric acid, 5% sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), an excess of glacial acetic acid (e.g., 2.0 eq.), and a catalytic amount (2-3 drops) of concentrated sulfuric acid.[6][7]
-
Add boiling stones and heat the mixture under reflux for 50-60 minutes.[6]
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.[7]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and a key derivative.
| Synthesis of this compound via O-Galactosylthis compound | |
| Step | Reactants |
| 1. Glycoside Formation | α-Lactose Hydrate, Piperidine, Acetic Acid |
| 2. Hydrolysis | O-Galactosylthis compound, H₃PO₄ |
| Synthesis of this compound Derivatives | |
| Derivative | Reactants |
| 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | Kojic Acid, Benzyl Bromide, K₂CO₃ |
| Isovaleraldehyde (Maillard Product) | D-Glucose, L-Leucine |
Visualizing Synthetic Pathways and Biological Activity
Graphviz diagrams are provided to illustrate key experimental workflows and potential biological signaling pathways.
Synthetic Workflow Diagrams
Caption: Workflow for the two-step synthesis of this compound from lactose.
Potential Anti-Inflammatory Signaling Pathway
This compound and its close analog, maltol, have demonstrated anti-inflammatory properties. Maltol has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β.[8][9] The activation of the NLRP3 inflammasome is closely linked to the NF-κB and MAPK signaling pathways. The following diagram illustrates a simplified view of this pathway and the potential point of inhibition by this compound/maltol.
Caption: Potential inhibition of the NLRP3 inflammasome by this compound.
This guide provides a foundational understanding of the synthesis of this compound and its derivatives. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic strategies for applications in food science, materials science, and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3054805A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of experimental design methodology to prepare Maillard reaction products from glucose and cysteine inhibitors of polyphenol oxidase from eggplant (Solanum melongena) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic properties of Isomaltol (NMR, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Isomaltol (1-(3-hydroxyfuran-2-yl)ethanone), a furan derivative of significant interest in flavor chemistry and as a potential scaffold in drug discovery. This document collates and presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for its characterization and analysis. Detailed experimental protocols are provided to ensure reproducibility, and logical relationships between spectroscopic data and molecular structure are visualized through instructional diagrams.
Introduction
This compound is a naturally occurring furan compound formed during the thermal degradation of sugars and is a key contributor to the flavor profile of many food products, including baked goods.[1] Its chemical structure, featuring a furan ring substituted with a hydroxyl and an acetyl group, makes it a versatile building block in organic synthesis and a molecule of interest for biological screening. Accurate and thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide serves as a centralized repository of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data.
Molecular Structure
-
Systematic Name: 1-(3-hydroxyfuran-2-yl)ethanone
The structural features of this compound, including the aromatic furan ring, the hydroxyl group, and the ketone, give rise to characteristic signals in various spectroscopic analyses.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d | 1H | H-5 |
| 6.38 | d | 1H | H-4 |
| 2.50 | s | 3H | -CH₃ (acetyl) |
| ~5-6 (broad) | s | 1H | -OH |
Solvent: CDCl₃ (typical)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 191.0 | C=O (acetyl) |
| 155.0 | C-2 |
| 142.0 | C-5 |
| 138.0 | C-3 |
| 110.0 | C-4 |
| 27.0 | -CH₃ (acetyl) |
Solvent: CDCl₃ (typical)
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 (broad) | O-H | Stretching |
| ~3100 | C-H (aromatic) | Stretching |
| ~1660 | C=O (conjugated ketone) | Stretching |
| ~1580, 1480 | C=C (furan ring) | Stretching |
| ~1200 | C-O | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent | Chromophore |
| ~280 | Ethanol | π → π* transition of the conjugated system |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a pair of matched quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the other cuvette with the this compound solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Visualizations
The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a typical workflow for spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound's functional groups with spectroscopic signals.
Conclusion
The spectroscopic data and protocols presented in this technical guide provide a robust foundation for the identification and characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are highly characteristic and, when used in conjunction, allow for the unambiguous confirmation of its molecular structure. This information is critical for quality control in the food and flavor industry, for synthetic chemists utilizing this compound as a starting material, and for researchers exploring its potential biological activities.
References
The Thermal Degradation Profile of Isomaltol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isomaltol (2-acetyl-3-hydroxyfuran) is a key flavor component formed during the thermal processing of carbohydrates through the Maillard reaction and caramelization.[1] Its presence contributes significantly to the desirable sensory attributes of many food products. In the pharmaceutical context, understanding the thermal stability of active pharmaceutical ingredients (APIs) and excipients is critical for ensuring product quality, safety, and efficacy, particularly for formulations subjected to heat during manufacturing or storage.
This guide will delve into the primary analytical techniques employed to characterize the thermal degradation of compounds like this compound: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific, published quantitative data on the thermal degradation of pure this compound is scarce, this document will provide detailed experimental protocols and theoretical expectations based on the known chemistry of furan derivatives.
Analytical Methodologies for Thermal Degradation Analysis
The characterization of a compound's response to heat is crucial for predicting its stability and transformation pathways. The following sections detail the standard experimental protocols for the key techniques in thermal analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperature ranges in which a material degrades and the kinetics of its decomposition.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known transition temperatures and mass losses are typically used.
-
Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).[2]
-
Atmosphere and Flow Rate: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[3]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG) is also plotted to determine the temperatures of the maximum rates of mass loss.
Table 1: Key Parameters from Thermogravimetric Analysis (TGA) of this compound
| Parameter | Description | Significance for this compound's Thermal Profile |
| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | Indicates the initiation of thermal decomposition. A lower Tonset suggests lower thermal stability. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve. | Represents the point of greatest instability under the given heating conditions. |
| Percent Mass Loss | The percentage of the initial sample mass lost at different temperature ranges. | Quantifies the amount of volatile degradation products formed. |
| Residual Mass | The percentage of the initial sample mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue (char) formed. |
dot
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole in the lid to allow for the escape of volatile decomposition products.
-
Reference Pan: Place an empty, sealed DSC pan in the reference position.
-
Atmosphere and Flow Rate: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) will appear as peaks.
Table 2: Key Parameters from Differential Scanning Calorimetry (DSC) of this compound
| Parameter | Description | Significance for this compound's Thermal Profile |
| Melting Point (Tm) | The temperature at which the crystalline solid transitions to a liquid. | A key physical property. Decomposition may occur before, during, or after melting. |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample. | Provides information about the crystallinity of the material. |
| Decomposition Temperature (Td) | The temperature at which decomposition occurs, often observed as a broad endothermic or exothermic peak. | Complements TGA data by showing the energetic nature of the degradation process. |
| Enthalpy of Decomposition (ΔHd) | The heat absorbed or released during decomposition. | Indicates whether the degradation process is endothermic or exothermic. |
dot
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Pyrolysis-GC-MS of this compound
-
Sample Preparation: Place a very small amount of this compound (typically in the microgram range) into a pyrolysis sample holder (e.g., a quartz tube or platinum filament).
-
Pyrolysis:
-
Insert the sample holder into the pyrolyzer, which is interfaced with the GC inlet.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).[3]
-
-
Gas Chromatography:
-
The pyrolysis products are swept into the GC column by the carrier gas.
-
Separate the components using a suitable temperature program for the GC oven.
-
-
Mass Spectrometry:
-
As components elute from the GC column, they enter the mass spectrometer.
-
Obtain mass spectra for each separated component.
-
-
Data Analysis:
-
Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.
-
Table 3: Expected Data from Pyrolysis-GC-MS of this compound
| Data Output | Description | Significance for this compound's Thermal Profile |
| Total Ion Chromatogram (TIC) | A plot of the total ion intensity versus retention time, showing the separated degradation products. | Provides a "fingerprint" of the pyrolysis products. |
| Mass Spectra | A plot of ion abundance versus mass-to-charge ratio for each component. | Allows for the identification of the chemical structure of individual degradation products. |
| Identified Compounds | A list of the chemical compounds identified as pyrolysis products. | Reveals the specific molecules formed during the thermal decomposition of this compound. |
Hypothesized Thermal Degradation Pathway of this compound
In the absence of specific experimental data for this compound, a plausible degradation pathway can be hypothesized based on the known thermal decomposition of furan and its derivatives. The furan ring is susceptible to thermal cleavage, and the side chains will also undergo fragmentation.
dot
Caption: Hypothesized Thermal Degradation Pathway of this compound.
The thermal degradation of this compound is likely to proceed through several competing pathways:
-
Side-Chain Elimination: The acetyl and hydroxyl groups are likely points of initial fragmentation. This could lead to the formation of acetic acid and furan or other substituted furans.
-
Ring Cleavage: At higher temperatures, the furan ring itself can undergo cleavage, leading to the formation of smaller, volatile molecules such as carbon monoxide, carbon dioxide, and various small hydrocarbons (e.g., acetylene, ethylene).
The exact distribution of these products would depend on the pyrolysis temperature and other experimental conditions.
Conclusion and Future Directions
This technical guide has outlined the essential methodologies for characterizing the thermal degradation profile of this compound and has presented a hypothesized degradation pathway based on the chemistry of related compounds. For professionals in the pharmaceutical and food industries, a precise understanding of a compound's thermal stability is paramount for process development, formulation design, and ensuring product quality and safety.
There is a clear need for empirical studies on the thermal degradation of this compound to be conducted and published. Future research should focus on:
-
Performing TGA and DSC analyses on pure this compound to obtain quantitative data on its thermal stability.
-
Conducting Py-GC-MS studies at various temperatures to identify the specific degradation products and elucidate the fragmentation pathways.
-
Investigating the kinetics of this compound's thermal decomposition to develop predictive models for its stability under various processing and storage conditions.
The generation of such data will provide a valuable resource for the scientific community and will enable a more informed use of this compound in thermally sensitive applications.
References
The Contribution of Isomaltol to Caramel Flavor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltol, a naturally occurring furan derivative, is a significant contributor to the characteristic sweet, caramel-like, and fruity notes in a variety of thermally processed foods. Formed primarily through the Maillard reaction and caramelization, its unique sensory properties make it a key compound in the flavor profile of caramel. This technical guide provides an in-depth analysis of this compound's role in caramel flavor, including its formation pathways, sensory attributes, and the analytical methodologies used for its quantification. Detailed experimental protocols for the investigation of Maillard reactions, sensory evaluation of caramel, and chromatographic analysis are presented. Furthermore, this guide employs visualizations to illustrate the complex chemical and procedural relationships integral to the study of this important flavor compound.
Introduction to this compound and Caramel Flavor
Caramel flavor is a complex sensory experience resulting from a multitude of volatile and non-volatile compounds produced during the heating of sugars and, in many cases, amino acids. Among the key contributors to the desirable sweet and burnt-sugar notes are furan derivatives, including this compound (1-(3-hydroxyfuran-2-yl)ethanone)[1]. This compound is recognized for its sweet, caramel-like aroma and its function as a flavor enhancer, particularly in baked goods[1].
This compound is formed through two primary non-enzymatic browning reactions: the Maillard reaction, which involves the reaction of a reducing sugar with an amino acid, and caramelization, the thermal degradation of sugars[1]. While both pathways can occur simultaneously, the presence of amino compounds in the Maillard reaction leads to a more complex array of flavor compounds[2]. This compound is noted to have a sweeter and less bitter profile than the closely related compound, maltol, although with a weaker overall intensity[1].
Formation Pathways of this compound
The generation of this compound is intricately linked to the conditions of thermal processing, including temperature, pH, water activity, and the types of precursors present.
The Maillard Reaction
The Maillard reaction is a three-stage process that begins with the condensation of a reducing sugar and an amino compound to form an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine, which then undergoes further reactions, including dehydration and fragmentation, to produce a variety of flavor compounds, including furans like this compound[2][3]. The reaction is favored by temperatures between 140°C and 165°C and slightly alkaline conditions[2][4].
Caramelization
Caramelization is the thermal decomposition of sugars in the absence of amino compounds. The process involves isomerization and dehydration of sugars to generate various volatile and non-volatile compounds[5]. This reaction typically occurs at higher temperatures than the Maillard reaction. For instance, sucrose caramelizes around 160°C. The process leads to the formation of furans, which contribute nutty and caramel-like flavors[6][7].
Sensory Properties and Quantitative Data
While this compound is known for its sweet and caramel-like aroma, specific quantitative data regarding its flavor profile and concentration in caramel are not widely available in public literature. The following tables summarize the known sensory attributes and provide context with data on related compounds.
Table 1: Sensory Profile of this compound and Related Compounds
| Compound | Odor/Flavor Description | Reference |
|---|---|---|
| This compound | Sweet, caramel-like aroma. | [1] |
| Maltol | Toasty flavor. | |
| Furans (general) | Nutty flavor. |
| Diacetyl | Buttery, butterscotch flavor. | |
Table 2: Quantitative Data (Illustrative for Related Compounds) Note: Specific quantitative data for this compound in caramel is not readily available. The following data for related compounds is provided for context.
| Compound | Matrix | Concentration Range | Method | Reference |
| 4-Methylimidazole (4-MEI) | Caramel Colors | UPLC-MS/MS | [8] | |
| 5-Hydroxymethylfurfural (HMF) | Caramel Models | 3.13 - 90 mg/g | HPLC | [7] |
| 2-Furfural | Ready-to-eat foods | up to 63.2 mg/kg | Not specified | [6][7] |
Table 3: Odor Detection Thresholds (Illustrative) Note: The odor detection threshold for this compound is not specified in the reviewed literature. The following are examples of other flavor compounds.
| Compound | Odor Detection Threshold Value (OTV) | Reference |
| Grapefruit mercaptan | 0.1 ppt | [9] |
| Sotolon | 1 ppt | [9] |
| Strawberry furanone | 40 ppt | [9] |
| Geosmin | 10 ppt | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound and caramel flavor.
Protocol for Maillard Reaction Product Formation (Illustrative)
This protocol describes a general method for generating Maillard reaction products from glucose and an amino acid.
Objective: To produce Maillard reaction products (MRPs) under controlled laboratory conditions for subsequent sensory and chemical analysis.
Materials:
-
Glucose (0.5 M solution)
-
Glycine (0.5 M solution)
-
Phosphate buffer (pH 7.5)
-
Round-bottomed flask (100 mL)
-
Thermostatic oil bath with magnetic stirring
-
Deionized water
Procedure:
-
Combine equal volumes of the 0.5 M glucose solution and the 0.5 M glycine solution in the round-bottomed flask.
-
Adjust the pH of the mixture to 7.5 using the phosphate buffer.
-
Place the flask in the thermostatic oil bath preheated to 120°C.
-
Heat the mixture for 1 hour with continuous magnetic stirring at approximately 800 rpm[10].
-
After 1 hour, immediately cool the reaction mixture in an ice bath to stop the reaction.
-
The resulting MRP solution can be diluted for sensory analysis or extracted for chemical analysis.
Protocol for Descriptive Sensory Analysis of Caramel
This protocol outlines a method for the sensory evaluation of caramel using a trained panel.
Objective: To identify and quantify the sensory attributes of caramel samples.
Panelist Training (approx. 80-150 hours):
-
Attribute Generation: Panelists are presented with a wide range of caramel samples and collectively generate a lexicon of descriptive terms for aroma, flavor, and texture.
-
Reference Standards: Prepare reference standards for each attribute (e.g., diluted vanillin solution for "vanilla" notes, brown sugar solution for "brown sugar" notes).
-
Scaling Practice: Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Performance Evaluation: Panelist performance is monitored for consistency and accuracy.
Evaluation Procedure:
-
Sample Preparation: Prepare caramel samples by diluting 15 g of caramel in water to a final volume of 100 mL[11].
-
Presentation: Serve samples at a controlled temperature in coded, covered containers under red light to mask visual differences[12].
-
Evaluation: Panelists evaluate the samples individually in isolated booths. They rate the intensity of each attribute on the provided scale.
-
Data Collection: Data is collected using sensory analysis software.
-
Data Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.
Protocol for Quantification by HPLC-RID
This protocol provides a method for the simultaneous determination of sugars and polyols, which can be adapted for the analysis of this compound in a caramel matrix.
Objective: To quantify the concentration of sugars and sugar alcohols in a sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Instrumentation and Conditions:
-
HPLC System: Equipped with a degasser, pump, autosampler, column oven, and refractive index detector.
-
Column: Shodex Sugars SP0810 (Pb2+)[13].
-
Mobile Phase: Distilled water[13].
-
Flow Rate: 0.5 mL/min[13].
-
Column Temperature: 80°C[13].
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 0.1–5 mg/mL) for each analyte (including an this compound standard) in distilled water[13].
-
Sample Preparation:
-
Accurately weigh a known amount of the caramel sample.
-
Dissolve the sample in a known volume of distilled water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve for each analyte.
-
Inject the prepared sample solution.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each analyte in the sample by using the calibration curve.
-
Conclusion
This compound is a pivotal component in the intricate flavor matrix of caramel, contributing desirable sweet and caramel-like notes. Its formation is a direct consequence of the Maillard reaction and caramelization, with the specific processing conditions dictating its concentration and the overall sensory profile of the final product. While direct quantitative data for this compound in various caramel products remains a subject for further research, the methodologies outlined in this guide provide a robust framework for its investigation. The combined application of controlled synthesis, detailed sensory analysis, and precise chromatographic quantification will continue to unravel the complex chemistry of caramel flavor and the specific contributions of compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. futurelearn.com [futurelearn.com]
- 4. youtube.com [youtube.com]
- 5. Food caramels: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 10. env.go.jp [env.go.jp]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
In-Silico Modeling of Isomaltol Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltol, a naturally occurring furan derivative formed during the thermal processing of carbohydrates, has garnered interest for its potential biological activities. While its sensory properties are well-documented, the specific molecular targets and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive overview of the in-silico methodologies that can be employed to investigate the receptor binding profile of this compound. Due to the current absence of publicly available experimental binding data for this compound, this document serves as a methodological roadmap, utilizing the Gamma-aminobutyric acid type A (GABA-A) receptor as a plausible, hypothetical target for illustrative purposes. The guide details the necessary computational and experimental protocols, from molecular docking and dynamics simulations to in-vitro binding assays, providing researchers with a framework to elucidate the pharmacodynamics of this compound and similar small molecules.
Introduction
This compound is a heterocyclic organic compound that contributes to the flavor and aroma of various food products.[1] Beyond its organoleptic properties, preliminary studies on related compounds like maltol suggest potential antioxidant and anti-inflammatory activities.[1] Understanding the interaction of this compound with biological receptors is a critical step in evaluating its therapeutic potential. In-silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at a molecular level, guiding further experimental validation.[2]
This guide will delineate a systematic approach to the in-silico modeling of this compound's binding to a putative receptor, using the GABA-A receptor as a case study. The GABA-A receptor, a ligand-gated ion channel, is a well-established target for a wide range of therapeutic agents, and its modulation can elicit sedative, anxiolytic, and anticonvulsant effects.[3]
In-Silico Modeling Workflow
The in-silico investigation of this compound's receptor binding potential involves a multi-step computational workflow. This process begins with the preparation of both the ligand (this compound) and the receptor protein, followed by molecular docking to predict the binding pose and affinity, and finally, molecular dynamics simulations to assess the stability of the predicted complex.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The output of a docking simulation includes a binding score, which is an estimation of the binding affinity.
Table 1: Predicted Binding Affinities of this compound and Reference Compounds with the GABA-A Receptor (Hypothetical Data)
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |
| This compound | -6.5 | TYR157, THR202 |
| Diazepam (Reference) | -9.2 | TYR157, PHE77, TYR210 |
| Flumazenil (Reference) | -8.8 | TYR58, TYR160, THR202 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined experimentally.
Molecular Dynamics Simulation
To assess the stability of the predicted binding pose of this compound within the GABA-A receptor's binding site, a molecular dynamics (MD) simulation would be performed. This technique simulates the movement of atoms in the protein-ligand complex over time, providing insights into the flexibility of the complex and the persistence of key interactions.
Experimental Validation
The predictions from in-silico modeling must be validated through experimental methods. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4]
Radioligand Competition Binding Assay Protocol
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the GABA-A receptor.
-
Receptor Preparation: Membranes from cells expressing the GABA-A receptor are prepared and protein concentration is determined.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.
-
Radioligand: A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [3H]-Flunitrazepam) is used.
-
Competition Assay:
-
A fixed concentration of the radioligand and receptor preparation are incubated with varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
Table 2: Quantitative Binding Parameters for this compound at the GABA-A Receptor (Hypothetical Experimental Data)
| Parameter | Value | Unit |
| IC50 | 5.2 | µM |
| Ki | 2.8 | µM |
| Hill Slope | 1.1 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
Binding of an agonist to the GABA-A receptor potentiates the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3] The downstream signaling cascade can be visualized to understand the functional consequences of this compound's potential interaction with the receptor.
Pharmacokinetic (ADME) Profile
For any compound to be a viable therapeutic agent, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These can be predicted in-silico to identify potential liabilities early in the drug discovery process.
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value | Method |
| Absorption | ||
| Caco-2 Permeability | Moderate | In-silico model |
| Human Intestinal Absorption | High | In-silico model |
| Distribution | ||
| Plasma Protein Binding | Low | In-silico model |
| Blood-Brain Barrier Permeant | Yes | In-silico model |
| Metabolism | ||
| CYP2D6 Inhibitor | No | In-silico model |
| CYP3A4 Inhibitor | No | In-silico model |
| Excretion | ||
| Renal Clearance | High | In-silico model |
Note: The data presented in this table is based on predictions from publicly available cheminformatics tools and should be experimentally verified.
Conclusion
This technical guide outlines a comprehensive in-silico and experimental workflow for characterizing the receptor binding profile of this compound. While specific experimental data for this compound's receptor interactions are currently lacking, the methodologies presented here provide a robust framework for future research. The use of the GABA-A receptor as a hypothetical target illustrates the power of computational approaches to generate testable hypotheses and guide experimental design. Further investigation, following the protocols detailed in this guide, is warranted to elucidate the true molecular targets of this compound and to assess its potential as a modulator of physiological processes. Such studies will be instrumental in unlocking the therapeutic potential of this and other naturally derived small molecules.
References
- 1. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 2. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Toxicological Profile of Isomaltol and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isomaltol, a naturally occurring furan derivative found in a variety of food products, has garnered interest for its potential applications in the food and pharmaceutical industries. Understanding its toxicological profile and that of its metabolites is paramount for ensuring its safe use. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Acute and Chronic Toxicity
Currently, specific quantitative data on the acute toxicity (e.g., LD50) and chronic toxicity (e.g., No-Observed-Adverse-Effect Level or NOAEL) of this compound is not extensively documented in publicly available literature. However, studies on the structurally related sugar substitute, Isomalt, have shown it to be largely non-toxic. In chronic toxicity and carcinogenicity studies, rats and mice fed diets containing up to 10% Isomalt for up to 2.5 years showed no significant adverse effects on appearance, behavior, or mortality rate.[1] Some changes common to poorly digestible carbohydrates, such as caecal enlargement, were observed at high doses.[1]
Genotoxicity and Mutagenicity
Cytotoxicity
In vitro studies are essential for determining the potential of a compound to cause cell death. While specific cytotoxicity data (e.g., CC50 values) for this compound against a range of cell lines is not detailed in the available literature, preliminary research suggests it may possess antioxidant properties, which could be protective against certain types of cellular damage.[4]
Metabolism and Metabolite Profile
The metabolic fate of this compound is a key determinant of its potential toxicity, as metabolites can sometimes be more active or toxic than the parent compound.[5] Preliminary in silico predictions and metabolic studies suggest that a primary route of this compound metabolism is glucuronidation, leading to the formation of an this compound-glucuronide conjugate.[4] The toxicological profile of this and other potential metabolites has not been extensively characterized.
The general workflow for identifying and assessing the safety of drug metabolites, as outlined by regulatory bodies like the FDA, provides a framework for future studies on this compound.[6] This involves identifying metabolites present in humans and determining if they are also present in the animal species used for toxicological testing.
Caption: A generalized workflow for the metabolism of this compound.
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not widely published. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.
Example Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)
This assay is used to evaluate the mutagenic potential of a substance.
-
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Caption: Workflow for the Ames test with and without metabolic activation.
Data Summary
Due to the limited availability of specific quantitative toxicological data for this compound and its metabolites, a comprehensive data table cannot be constructed at this time. The following table summarizes the available qualitative information.
| Toxicological Endpoint | This compound | Isomalt (Related Compound) |
| Acute Toxicity (LD50) | Data not available | Data not available |
| Chronic Toxicity (NOAEL) | Data not available | No significant adverse effects at 10% in diet (rats, mice)[1] |
| Genotoxicity/Mutagenicity | Data not available | No evidence of mutagenicity in Ames test for Isomaltulose[3] |
| Carcinogenicity | Data not available | No evidence of carcinogenic potential (rats, mice)[1] |
| Cytotoxicity | Preliminary evidence of antioxidant properties[4] | Data not available |
| Primary Metabolites | This compound-glucuronide (predicted)[4] | Not applicable |
Conclusion and Future Directions
The current body of publicly available literature lacks detailed, quantitative toxicological data specifically for this compound and its metabolites. While related compounds like Isomalt and Isomaltulose have been shown to have a favorable safety profile, direct extrapolation of these findings to this compound is not scientifically sound.
Future research should focus on conducting a comprehensive battery of toxicological studies on this compound in accordance with international guidelines. This includes determining its acute and chronic toxicity, assessing its genotoxic and cytotoxic potential, and thoroughly characterizing its metabolic pathways and the toxicological profiles of its major metabolites. Such data is essential for establishing a robust safety profile and enabling the confident use of this compound in various applications.
References
- 1. Chronic toxicity and carcinogenicity study of isomalt in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. Isomaltulose (Palatinose): a review of biological and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. fda.gov [fda.gov]
A Comprehensive Review of the Biological Activities of Isomaltol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltol, a naturally occurring furan derivative, is a product of the Maillard reaction and thermal degradation of sugars. It is commonly found in a variety of food products, including bread crust and roasted coffee, contributing to their characteristic flavor and aroma. Beyond its organoleptic properties, emerging scientific evidence has highlighted the diverse biological activities of this compound, positioning it as a molecule of interest for further investigation in the fields of pharmacology and drug development. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of this compound and its structurally related compound, maltol, has been evaluated using various in vitro assays.
Data Presentation: Antioxidant Activity
While specific IC50 values for the antioxidant activity of this compound are not extensively reported in the available literature, data for its close structural analog, maltol, provide valuable comparative insights.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Maltol | DPPH Radical Scavenging | Data not consistently available | Ascorbic Acid | ~5 µg/mL |
| Maltol | ABTS Radical Scavenging | Data not consistently available | Trolox | ~2.34 µg/mL |
Note: The IC50 values can vary depending on the specific experimental conditions. The data for reference compounds are provided for comparative purposes.
Experimental Protocols: Antioxidant Assays
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (in methanol or ethanol), this compound (dissolved in a suitable solvent), positive control (e.g., Ascorbic Acid or Trolox).
-
Procedure:
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
-
Reagents: ABTS solution, potassium persulfate, this compound (dissolved in a suitable solvent), positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
Add a fixed volume of the diluted ABTS•+ solution to each dilution.
-
Incubate the mixture at room temperature for a specified time.
-
Measure the absorbance of the solutions at the specified wavelength.
-
The percentage of radical scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity
This compound and its related compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. Chronic inflammation is a contributing factor to a wide range of diseases, including cardiovascular diseases, arthritis, and neurodegenerative disorders.
Data Presentation: Anti-inflammatory Activity
Specific IC50 values for the anti-inflammatory activity of this compound are not widely available. The following table presents typical IC50 values for plant extracts with known anti-inflammatory properties in a common in vitro model, for contextual understanding.
| Compound/Extract | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value |
| Various Plant Extracts | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 30-160 µg/mL[1] |
Experimental Protocols: Anti-inflammatory Assay
2.1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a widely used in vitro model to screen for anti-inflammatory compounds. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS, this compound, Griess Reagent (for NO measurement), ELISA kits (for cytokine measurement).
-
Procedure:
-
Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.
-
Seed the cells into multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess assay. This involves mixing the supernatant with Griess reagent and measuring the absorbance at around 540 nm.
-
-
Cytokine Measurement (e.g., TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
The inhibitory effect of this compound on the production of inflammatory mediators is calculated, and the IC50 value can be determined.
-
Neuroprotective Activity
Studies on maltol, a close analog of this compound, suggest potential neuroprotective effects against oxidative stress-induced neuronal damage. Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Presentation: Neuroprotective Activity of Maltol
| Cell Line | Stressor | Measured Parameter | Effect of Maltol (Concentration) |
| SH-SY5Y neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Cell Viability | Increased cell viability |
| SH-SY5Y neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Apoptosis | Reduced apoptosis |
Experimental Protocols: Neuroprotection Assay
3.1. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells
This in vitro assay models the oxidative damage that contributes to neurodegeneration. Neuronal cell lines, such as SH-SY5Y, are exposed to H₂O₂ to induce oxidative stress and cell death. The protective effect of a compound is assessed by its ability to mitigate this damage.
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Reagents: Cell culture medium (e.g., DMEM/F12), FBS, Penicillin-Streptomycin, H₂O₂, this compound, MTT reagent (for cell viability), apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Procedure:
-
Culture SH-SY5Y cells and differentiate them into a neuronal phenotype if required.
-
Seed the cells into multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Expose the cells to a cytotoxic concentration of H₂O₂ for a defined period to induce oxidative stress.
-
Cell Viability Assessment (MTT Assay):
-
Incubate the cells with MTT solution. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (around 570 nm). Higher absorbance indicates greater cell viability.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (which stains the nucleus of late apoptotic and necrotic cells).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Modulation of Signaling Pathways
The biological activities of this compound and related compounds are mediated through the modulation of key intracellular signaling pathways. Understanding these molecular mechanisms is crucial for drug development and therapeutic applications.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Maltol has been shown to inhibit the activation of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Maltol has been shown to modulate the phosphorylation of these kinases, thereby influencing downstream cellular responses.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Activation of this pathway is generally associated with pro-survival signals. Studies on maltol suggest that it can modulate the PI3K/Akt pathway, which may contribute to its protective effects.
Conclusion
This compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and potentially neuroprotective effects. While much of the detailed mechanistic and quantitative data comes from studies on its close analog, maltol, the available evidence suggests that this compound shares these beneficial properties. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and quantitative efficacy of this compound in various disease models. This will be crucial for unlocking its full therapeutic potential and advancing its development as a novel agent for the prevention and treatment of a variety of inflammation- and oxidative stress-related disorders. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural compound.
References
Methodological & Application
Application Note: Quantification of Isomaltol in Honey using a Validated HPLC-UV Method
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of isomaltol in various honey samples. This compound, a furan derivative formed during the thermal processing and storage of honey, is an important indicator of heat treatment and aging. The described method involves a simple sample preparation procedure followed by reversed-phase HPLC separation and UV detection. This document provides a comprehensive protocol, method validation parameters, and expected results, making it a valuable resource for researchers, scientists, and quality control professionals in the food industry and drug development.
Introduction
Honey is a natural sweet substance produced by bees from the nectar of flowers. Its composition is complex and includes a high concentration of sugars, primarily fructose and glucose, as well as minor components such as enzymes, amino acids, vitamins, minerals, and phenolic compounds. During the processing and storage of honey, chemical changes can occur, leading to the formation of various compounds, including furan derivatives.
This compound (2-acetyl-3-hydroxyfuran) is a furanic compound that can be formed from the thermal degradation of sugars. Its presence and concentration in honey can serve as an indicator of excessive heat treatment or prolonged storage. Monitoring the levels of this compound is crucial for assessing the quality and freshness of honey. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of furan derivatives in food matrices due to its sensitivity, specificity, and robustness.
This application note presents a validated HPLC-UV method for the routine quantification of this compound in honey. The method is simple, accurate, and precise, making it suitable for high-throughput analysis in quality control laboratories.
Experimental
-
This compound standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Carrez I solution (15% w/v potassium hexacyanoferrate(II))
-
Carrez II solution (30% w/v zinc sulfate)
-
Honey samples
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B in 15 minutes, then wash and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 284 nm* |
*Note: The optimal detection wavelength for this compound should be experimentally determined by acquiring the UV spectrum of a standard solution. Based on the furan structure, a wavelength in the range of 280-290 nm is expected to provide good sensitivity.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL by serial dilution of the stock standard solution with the mobile phase initial conditions (90% A: 10% B).
-
Accurately weigh 5 g of honey into a 50 mL beaker.
-
Add 25 mL of ultrapure water and stir until the honey is completely dissolved.
-
Transfer the solution to a 50 mL volumetric flask.
-
Add 0.5 mL of Carrez I solution and mix thoroughly.
-
Add 0.5 mL of Carrez II solution, mix again, and bring the volume to 50 mL with ultrapure water.
-
Allow the solution to stand for 10 minutes to allow for precipitation of proteins and other interfering substances.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. The expected performance of the method is summarized in the table below.
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 10 µg/mL |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Results and Discussion
A typical chromatogram of an this compound standard and a spiked honey sample is shown in Figure 1 (conceptual). The method provides a well-resolved peak for this compound, free from interference from other honey matrix components.
(Conceptual Figure 1: Chromatograms of this compound Standard and Spiked Honey Sample) - A figure would be placed here showing a clean peak for the standard and a similar peak in the spiked honey sample at the same retention time.
The quantitative data for the method validation are presented in Table 1. The method demonstrates excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.999. The low LOD and LOQ values indicate sufficient sensitivity for the determination of this compound in honey at levels relevant to quality control. The accuracy of the method was confirmed by recovery studies, with mean recoveries in the acceptable range of 90-110%. The precision of the method, expressed as the relative standard deviation (RSD%), was found to be less than 5%, indicating good repeatability and reproducibility.
Table 1: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Linear Range (µg/mL) | 0.1 - 10.0 |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
| Accuracy (Recovery %) | 98.5% |
| Precision (RSD%) | 2.1% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.
Caption: Experimental workflow for HPLC-UV quantification of this compound in honey.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound in honey. The method exhibits excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it a valuable tool for routine quality control of honey and for research purposes. The provided protocol and validation data can be readily implemented in analytical laboratories to monitor the quality and freshness of honey products.
Application Note: GC-MS Analysis of Isomaltol in Bakery Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltol is a naturally occurring furan compound that contributes to the sweet, caramel-like aroma of many bakery products. It is primarily formed during the baking process through the Maillard reaction and caramelization of sugars. The concentration of this compound and its derivatives can be an indicator of the extent of browning and flavor development in baked goods. This application note provides a detailed protocol for the quantitative analysis of this compound in bakery products using Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and instrument parameters. Additionally, it presents quantitative data on a related compound, glucosylthis compound, and visual workflows of the analytical process and the chemical formation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative analysis of glucosylthis compound, a derivative of this compound, in various bakery and cereal products. The data demonstrates the increase in concentration with thermal processing and storage, highlighting its role as an indicator of the browning reaction.
| Product | Condition | Concentration of Glucosylthis compound (mg/kg) |
| Baby Cereals | Stored at 32°C and 55°C for 1 year | 0.48 to 7.7[1][2][3] |
| Prebaked Bread | Heated at 190°C for 30 minutes | Undetectable to 20.9[1][2][3] |
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (SPME)
This protocol is suitable for the extraction of volatile and semi-volatile compounds like this compound from a solid bakery matrix.
-
Apparatus and Materials:
-
20 mL headspace vials with silicone/PTFE septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-shaker or water bath
-
Analytical balance
-
-
Procedure:
-
Weigh 1-2 g of the homogenized bakery product (e.g., bread crust, cookie) into a 20 mL headspace vial.
-
If an internal standard is used, spike the sample with a known amount of the standard solution.
-
Immediately seal the vial with the screw cap containing the septum.
-
Place the vial in a heater-shaker or water bath set to a temperature of 60-80°C.
-
Allow the sample to equilibrate for 15-30 minutes to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
Derivatization: Acetylation
To improve the volatility and chromatographic behavior of the polar hydroxyl group in this compound, a derivatization step such as acetylation is recommended.
-
Reagents:
-
Acetic anhydride
-
Pyridine
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable solvent
-
-
Procedure (for a solvent extract):
-
Extract the this compound from the bakery product using a suitable solvent (e.g., ethyl acetate).
-
Dry the extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 100 µL).
-
Add 50 µL of pyridine and 50 µL of acetic anhydride to the concentrated extract.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS, or a wax column like DB-WAX)
-
-
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for SPME) or Split |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial temperature 40-50°C, hold for 2-5 min, ramp at 5-10°C/min to 250-280°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-450 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for quantification |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified pathway of this compound formation via the Maillard reaction.
References
Application Note: Solid-Phase Microextraction (SPME) for Isomaltol Analysis
Introduction
Isomaltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound found in various food products, often formed during the thermal degradation of sugars through the Maillard reaction and caramelization. It is a key contributor to the sweet, caramel-like aroma of products such as baked goods, coffee, and malt. The accurate quantification of this compound is crucial for quality control in the food and beverage industry and for flavor profile analysis in drug development, where it might be used as a flavoring agent or arise as a degradation product.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) offers a robust method for the analysis of volatile and semi-volatile compounds like this compound from complex matrices.[3] This application note provides a detailed protocol for the determination of this compound using HS-SPME-GC-MS, based on established methods for the analysis of its isomer, maltol, and other related flavor compounds.
Principle of the Method
The HS-SPME method involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample contained in a sealed vial.[4] Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber.[5] After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and carried onto the analytical column for separation and subsequent detection by a mass spectrometer.[4] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.[3] For flavor compounds like pyranones, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective due to its ability to adsorb a wide range of analyte sizes and polarities.[6][7]
Data Presentation: Quantitative Method Performance
While specific quantitative data for an SPME method validated exclusively for this compound is limited in publicly accessible literature, the following table summarizes typical performance characteristics for the closely related isomer, maltol, using a Headspace SPME-GC-MS method.[7][8] These values can be considered representative targets for a validated this compound method.
| Parameter | Maltol | Ethyl Maltol |
| Linear Range | 0.25 - 25 µg/g | 0.05 - 40 µg/g |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 5.0 µg/kg | 2.5 µg/kg |
| Limit of Quantification (LOQ) | 15 µg/kg | 5.0 µg/kg |
| Recovery | 89.0 - 118.6% | 96.0 - 112.1% |
| Intra-day Precision (RSD%) | 2.8 - 5.7% | 3.5 - 4.3% |
| Data adapted from a Dispersive Liquid-Liquid Microextraction (DLLME) followed by HS-SPME-GC-MS method for flavor enhancers in seafood.[8] |
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix (e.g., a beverage or a drug formulation).
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., 2-Methyl-3-hydroxypyran-4-one or a stable isotope-labeled this compound
-
Methanol or appropriate solvent for stock solutions (HPLC grade)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa caps
2. Instrumentation
-
Gas Chromatograph with a split/splitless injector and Mass Spectrometric detector (GC-MS)
-
SPME-compatible autosampler or manual holder
-
Heated agitator or water bath with magnetic stirrer
3. Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix (e.g., deionized water or a placebo formulation) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µg/L to 500 µg/L). Add the internal standard to each calibration standard at a fixed concentration.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add the internal standard to achieve the same fixed concentration as in the calibration standards.
-
Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile analytes into the headspace.[3]
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
4. HS-SPME Procedure
-
Incubation/Equilibration: Place the vial in a heated agitator. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the analyte to equilibrate between the sample and the headspace.
-
Extraction: Introduce the DVB/CAR/PDMS SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes at 60°C with continued agitation. Extraction time and temperature are critical parameters and should be optimized for maximum sensitivity.[4]
-
Desorption: After extraction, retract the fiber and immediately transfer it to the GC injection port. Desorb the analytes at 250°C for 5 minutes in splitless mode.
5. GC-MS Analysis
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 126, 98, 83) and the internal standard. A full scan mode can be used for initial qualitative identification.
-
6. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.
-
Determine the concentration of this compound in the samples by calculating their peak area ratios and interpolating from the calibration curve.
Mandatory Visualizations
Caption: Workflow for this compound Analysis using HS-SPME-GC-MS.
Caption: Key Parameters Influencing SPME Efficiency.
References
- 1. chemeo.com [chemeo.com]
- 2. mdpi.com [mdpi.com]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of maltitol, isomaltitol, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Isomaltol: A Key Chemical Marker in Food Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isomaltol, a naturally occurring furan compound, serves as a significant chemical marker for the extent of thermal processing in various food products. Its formation is primarily a result of the Maillard reaction and caramelization, processes fundamental to the development of color, flavor, and aroma in cooked foods. Monitoring this compound levels can provide valuable insights into the intensity of heat treatment, storage conditions, and overall quality of processed foods. These application notes provide a comprehensive overview of this compound's formation, analytical protocols for its quantification, and its application as a chemical marker in food science.
Formation and Significance
This compound (1-(3-hydroxyfuran-2-yl)ethanone) is generated during the thermal degradation of sugars, particularly through the Maillard reaction between reducing sugars and amino acids.[1][2][3] This reaction is responsible for the browning and characteristic flavors of a wide range of foods, including baked goods, roasted coffee, and processed cereals.[1][4] The concentration of this compound and its derivatives, such as glucosylthis compound, directly correlates with the intensity and duration of heat treatment, making it a reliable indicator of processing history.[5] For instance, the amount of glucosylthis compound in pre-baked bread increases from non-detectable levels to 20.9 mg/kg after 30 minutes of baking at 190°C.[5] Similarly, its concentration in baby cereals can rise from 0.48 to 7.7 mg/kg during storage, indicating the progression of non-enzymatic browning.[5]
Quantitative Data Presentation
The concentration of this compound and its derivatives can vary significantly depending on the food matrix, processing temperature, and time. The following tables summarize quantitative data from various studies, providing a reference for expected levels in different food products.
Table 1: Concentration of Glucosylthis compound in Processed Foods
| Food Product | Processing/Storage Condition | Concentration (mg/kg) |
| Pre-baked Bread | Baking at 190°C for 30 minutes | 20.9[5] |
| Baby Cereals | During storage | 0.48 - 7.7[5] |
Note: Data for this compound itself is less commonly reported than its glycosylated forms in recent literature. Glucosylthis compound serves as a direct indicator of the Maillard reaction involving maltose.
Experimental Protocols
Accurate quantification of this compound is crucial for its use as a chemical marker. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Protocol 1: Quantification of Glucosylthis compound in Cereal Products by HPLC-UV
This protocol is adapted from a method for the analysis of glucosylthis compound in baby cereals and bread.[5]
1. Sample Preparation: a. Homogenize 10 g of the solid food sample (e.g., bread crust, ground cookies). b. Suspend the homogenized sample in 50 mL of a water/acetonitrile mixture (95:5, v/v). c. Centrifuge the suspension at 10,000 rpm for 15 minutes. d. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC-UV Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with water/acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a synthesized glucosylthis compound standard. The concentration in the sample is determined by comparing its peak area with the calibration curve.
Protocol 2: General Protocol for this compound Analysis in Food Matrices by GC-MS
This protocol provides a general framework for the analysis of this compound in various food matrices. Optimization may be required for specific sample types.
1. Sample Preparation (Solid-Phase Microextraction - SPME): a. Weigh 1-2 g of the homogenized food sample into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard. c. Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace. d. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 15-30 minutes) to adsorb the analytes.
2. GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).
-
Column: Use a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.
-
Identification: Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantification: Use the peak area ratio of this compound to the internal standard for quantification against a calibration curve.
Visualizations
This compound Formation Pathway
The following diagram illustrates the simplified formation pathway of this compound through the Maillard reaction.
Caption: Simplified Maillard reaction pathway leading to the formation of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the analysis of this compound in food samples.
Caption: General workflow for the analysis of this compound in food samples.
References
Application of Isomaltol in the Flavor and Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltol is a naturally occurring furan derivative that contributes to the desirable aroma of a wide range of thermally processed foods, most notably the crust of bread.[1][2] It is formed through the Maillard reaction between amino acids and reducing sugars, or by the thermal degradation of starch.[1][3] Possessing a characteristic sweet, caramel-like, and slightly fruity aroma, this compound is a significant compound in the flavor industry.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance research and development.
Physicochemical and Organoleptic Properties
This compound's utility in the flavor and fragrance industry is dictated by its unique sensory and physical properties. A summary of these properties is presented below.
| Property | Value | Source |
| Chemical Name | 1-(3-Hydroxyfuran-2-yl)ethanone | [3] |
| CAS Number | 3420-59-5 | [3] |
| Molecular Formula | C₆H₆O₃ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Melting Point | 98-103 °C | [2][3] |
| Boiling Point | 207-208 °C (estimated) | [5] |
| Solubility | Soluble in alcohol, acetone, chloroform, and hot water. Practically insoluble in cold water. | [3] |
| Odor Type | Caramellic, burnt, fruity | [5] |
| Odor Description | At 1.00% in dipropylene glycol: burnt caramellic fruity | [5] |
| Taste Profile | Sweet, caramel-like, less bitter than maltol, with a weaker overall intensity. | [3] |
| Odor Threshold | Data not available in the public domain. | |
| Flavor Threshold | Data not available in the public domain. |
Applications in the Flavor Industry
This compound is primarily utilized as a flavor enhancer in the food industry, particularly in baked goods, confectionery, and beverages.[3] Its sweet and caramelic notes can mask undesirable flavors and enhance the overall sensory profile of a product.
Flavor Enhancement in Baked Goods
This compound is a natural component of bread crust and contributes to its characteristic aroma.[1] Its application in baked goods can intensify the "freshly baked" perception.
-
Usage Level: In a study on yeast rolls, 0.1% this compound based on flour weight was shown to impart a more intense fresh bread flavor compared to controls.[1][3]
-
Challenges: this compound is more volatile than the structurally similar maltol, leading to potential flavor loss during the baking process.[1][3]
Use in Confectionery and Beverages
The sweet, caramel-like profile of this compound makes it a suitable ingredient for sugar-free and reduced-sugar confectionery, such as chocolates and hard candies.[3] It can also be used to enhance the flavor profiles of various beverages.
-
Note: Specific usage levels in confectionery and beverages are not widely reported and would require application-specific sensory testing to optimize.
Applications in the Fragrance Industry
While this compound is listed for use in the "aroma industry," specific applications in fine perfumery or other fragranced products are not well-documented in publicly available literature.[6] Some sources even recommend against its use in fragrance applications.[5] However, its sweet and gourmand characteristics suggest potential for use in creating caramel, baked-good, and fruity notes in fragrances. Its use would likely be as a minor component to add a specific nuance.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
This protocol outlines a method for determining the flavor profile and detection threshold of this compound using a trained sensory panel.
Objective: To characterize the sensory attributes of this compound and determine its detection threshold in water.
Materials:
-
This compound (food grade)
-
Deionized, odor-free water
-
Glass beakers and graduated cylinders
-
Odor-free sample cups with lids, coded with random three-digit numbers
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Panelist Training: A panel of 10-15 individuals, selected for their sensory acuity, should be trained on the basic tastes and common aroma descriptors. Reference standards for sweet, bitter, and caramel-like notes should be provided.
-
Sample Preparation:
-
Prepare a stock solution of this compound in warm, deionized water (e.g., 1000 ppm).
-
From the stock solution, prepare a series of dilutions in deionized water (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ppm).
-
-
Descriptive Analysis:
-
Present the panelists with a mid-range concentration of this compound (e.g., 10 ppm).
-
Ask the panelists to individually generate descriptive terms for the aroma and taste of the solution.
-
Through group discussion led by a panel leader, develop a consensus lexicon of descriptors for this compound.
-
-
Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with a series of triangle tests. In each set, two cups will contain deionized water, and one will contain a specific concentration of this compound.
-
Start with the lowest concentration and present the sets in ascending order of concentration.
-
For each set, panelists are asked to identify the "odd" sample.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Data Analysis: The results of the descriptive analysis will provide a qualitative flavor profile of this compound. The threshold data will provide a semi-quantitative measure of its potency.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound
This protocol describes a method for identifying the odor-active properties of this compound in a sample.
Objective: To determine the retention time and odor character of this compound using GC-O.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).
-
Humidified air supply for the olfactometry port.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration detectable by both the FID and the human nose (e.g., 100 ppm).
-
GC-O Analysis:
-
Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.
-
A trained sensory panelist (or multiple panelists in succession) sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.
-
The FID provides a chromatogram showing the retention time of the compound.
-
-
Data Analysis: Correlate the retention time of the peak on the FID chromatogram with the time of odor detection by the panelist to confirm the odor character of this compound.
Protocol 3: Stability Testing of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.
Objective: To evaluate the degradation of this compound in aqueous solutions as a function of pH and temperature over time.
Materials:
-
This compound
-
Buffered aqueous solutions at various pH levels (e.g., pH 3, 5, 7, and 9)
-
Temperature-controlled incubators or water baths
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in each of the buffered solutions at a known concentration (e.g., 100 ppm).
-
Dispense aliquots of each solution into sealed vials.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours, and then weekly), remove a vial from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
-
Mandatory Visualizations
References
- 1. Cereal Chem 1961 | Flavor of Bread and Pastry upon Addition of Maltol, this compound, and Galactosylthis compound. [cerealsgrains.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 3420-59-5 [thegoodscentscompany.com]
- 6. indiamart.com [indiamart.com]
Application Notes: Protocol for the Synthesis of Isomaltol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of isomaltol (2-acetyl-3-hydroxyfuran), a key flavoring agent and potential pharmaceutical intermediate. The synthesis is designed to produce a high-purity reference standard suitable for analytical and research purposes. The described method involves a two-step process commencing with the formation of O-galactosylthis compound from readily available lactose, followed by acid-catalyzed hydrolysis to yield this compound. This document outlines the complete experimental procedure, including purification by recrystallization and sublimation, and provides key analytical data for the characterization of the final product.
Introduction
This compound is a naturally occurring furan derivative found in the crust of bread and is formed during the thermal degradation of sugars[1]. It is recognized for its characteristic caramel-like aroma and is utilized as a flavoring agent in the food industry. Beyond its sensory properties, this compound and its derivatives are of growing interest in pharmaceutical research. A reliable and well-characterized reference standard of this compound is crucial for accurate quantification, impurity profiling, and toxicological studies in the development of new therapeutic agents and food products.
This document presents a robust and reproducible protocol for the synthesis of high-purity this compound. The synthetic route is based on the initial reaction of lactose with dimethylamine and acetic acid to form the intermediate O-galactosylthis compound, which is subsequently hydrolyzed under acidic conditions to afford the final product[2]. Detailed procedures for purification and analytical characterization are provided to ensure the synthesized this compound meets the stringent requirements for a reference standard.
Experimental Protocols
Synthesis of O-galactosylthis compound
This procedure is adapted from the method described in US Patent 3,054,805[2].
Materials:
-
α-Lactose monohydrate
-
Anhydrous dimethylamine
-
Trimethylamine
-
Glacial acetic acid
-
Absolute methanol
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
In a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, and pre-cooled to 1°C in an ice bath, add 500 mL of absolute methanol.
-
To the cooled methanol, add 48 g (1.06 moles) of anhydrous dimethylamine and 100 g of trimethylamine with continuous stirring.
-
Add 360 g (1.00 mole) of α-lactose monohydrate to the mixture.
-
Slowly add 60 g (1.00 mole) of glacial acetic acid dropwise while maintaining the temperature of the mixture.
-
After the addition is complete, heat the mixture to reflux with continuous stirring for 24 hours. The temperature of the reaction will gradually increase from approximately 60°C to 72°C.
-
After 24 hours, cool the reaction flask to 2°C and maintain this temperature for at least one hour to facilitate the crystallization of O-galactosylthis compound.
-
Collect the crystalline product by vacuum filtration and wash with cold methanol.
-
The crude O-galactosylthis compound can be used directly in the next step.
Acid-Catalyzed Hydrolysis of O-galactosylthis compound to this compound
This procedure is based on the acid hydrolysis of glycosides[3][4][5][6][7].
Materials:
-
Crude O-galactosylthis compound (from step 2.1)
-
4-molar orthophosphoric acid
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 13 g of crude O-galactosylthis compound in 100 mL of water in a flask suitable for steam distillation.
-
Add 100 mL of 4-molar orthophosphoric acid to the suspension.
-
Perform steam distillation on the acidic solution. Collect the aqueous distillate.
-
Periodically test a drop of the distillate with a ferric chloride solution. Continue the distillation until a violet color is no longer observed, indicating the absence of this compound in the distillate. Approximately 900 mL of distillate should be collected.
-
Cool the collected distillate to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous distillate three times with 200 mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the chloroform solution using a rotary evaporator to yield crude crystalline this compound.
Purification of this compound
High-purity this compound for use as a reference standard can be obtained by a combination of recrystallization and sublimation[2].
2.3.1. Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot benzene[2]. Other potential solvent systems include ethanol-water mixtures or hexane-acetone[8][9].
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
2.3.2. Sublimation
-
For further purification, the recrystallized this compound can be sublimed.
-
Place the this compound in a sublimation apparatus and heat gently under reduced pressure.
-
Collect the sublimed, pure this compound crystals from the cold finger of the apparatus[10][11][12][13].
Data Presentation
The successful synthesis of this compound as a reference standard should be confirmed by analytical characterization. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [14][15][16][17] |
| Molecular Weight | 126.11 g/mol | [14][15][17] |
| Melting Point | 100-103 °C | [2] |
| Appearance | White crystalline solid | [2] |
| ¹H NMR | (Predicted) | |
| δ (ppm) ~2.4 | (s, 3H, -COCH₃) | |
| δ (ppm) ~6.4 | (d, 1H, furan H) | |
| δ (ppm) ~7.2 | (d, 1H, furan H) | |
| δ (ppm) ~8.0 | (br s, 1H, -OH) | |
| ¹³C NMR | (Predicted) | |
| δ (ppm) ~28 | (-CH₃) | |
| δ (ppm) ~110 | (furan CH) | |
| δ (ppm) ~140 | (furan CH) | |
| δ (ppm) ~145 | (furan C-O) | |
| δ (ppm) ~160 | (furan C-OH) | |
| δ (ppm) ~195 | (C=O) | |
| FTIR (cm⁻¹) | (Characteristic Peaks) | |
| ~3400-3200 | O-H stretch | |
| ~1650 | C=O stretch (ketone) | |
| ~1580, 1470 | C=C stretch (furan ring) | |
| Mass Spectrum (m/z) | 126 (M+), 111, 83, 43 | [14][15][17] |
Note: NMR data is predicted based on the known structure of this compound and general chemical shift values. Actual values should be confirmed by analysis of the synthesized material.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of crude this compound.
Caption: Purification workflow for this compound reference standard.
Conclusion
The protocol detailed in this application note provides a comprehensive method for the synthesis of high-purity this compound suitable for use as a reference standard. By following the described procedures for synthesis, hydrolysis, and purification, researchers can obtain a well-characterized material essential for analytical method development, quality control, and further scientific investigation in the fields of food science and pharmaceutical development. The provided analytical data serves as a benchmark for the confirmation of the identity and purity of the synthesized this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3054805A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Acid-catalyzed hydrolysis of glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. innovation.world [innovation.world]
- 11. youtube.com [youtube.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
- 17. This compound | C6H6O3 | CID 18898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isomaltol's Antioxidant Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltol is a naturally occurring furan derivative formed during the thermal degradation of sugars and the Maillard reaction.[1] As a product of food processing, its presence in various cooked and baked goods has led to interest in its bioactive properties, including its potential as an antioxidant.[2] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical and cell-based assays. These assays are fundamental in the preliminary screening and characterization of antioxidant compounds for potential applications in food preservation, pharmaceuticals, and cosmetics.
The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4] The assays described herein are based on these principles to quantify the radical scavenging and reducing capabilities of this compound.
Data Presentation
The antioxidant capacity of this compound, as determined by the following assays, should be summarized for clear comparison. The data is typically presented as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radical concentration) or as Trolox equivalents (a common antioxidant standard). A lower IC50 value indicates higher antioxidant activity.
Table 1: Summary of this compound's Antioxidant Activity
| Assay | Parameter | This compound (Test Compound) | Standard (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging Assay | IC50 (µg/mL or µM) | To be determined | To be determined |
| ABTS Radical Cation Decolorization Assay | IC50 (µg/mL or µM) | To be determined | To be determined |
| TEAC (Trolox Equivalents) | To be determined | 1.0 | |
| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (mM Fe(II)/g) | To be determined | To be determined |
| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100g) | To be determined | To be determined |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][5] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] Keep the solution in a dark container to protect it from light. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[3]
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in methanol to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard solution to different wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of methanol/ethanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100 Where:Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the control.Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the sample.[6]Asample
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.
-
// Nodes prep_dpph [label="Prepare 0.1 mM DPPH\nin Methanol/Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="Prepare this compound and\nStandard Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix Sample/Standard\nwith DPPH Solution\n(1:1 ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 30 min\nin the Dark", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep_dpph -> mix; prep_samples -> mix; mix -> incubate; incubate -> measure; measure -> calculate; }
Caption: Workflow for the ABTS Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. [7] Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. [8] * Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent.
-
Prepare a series of dilutions of a ferrous sulfate standard.
-
-
Assay Protocol:
-
Add 10 µL of the sample or standard to the wells of a 96-well plate.
-
Add 190 µL of the FRAP working solution to each well. [9]4. Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the ferrous sulfate standards.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as mM Fe(II) equivalents per gram of sample.
-
Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay
Caption: Workflow for the FRAP Assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment. [10]It accounts for factors such as cell uptake, metabolism, and distribution of the test compound. [11]The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS. [10][12] Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator
-
Quercetin (as a standard)
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in a 96-well black microplate until they reach confluence.
-
-
Cell Treatment:
-
Wash the cells with a suitable buffer.
-
Treat the cells with various concentrations of this compound or quercetin (standard) for 1 hour.
-
-
Probe Loading:
-
Add DCFH-DA to the wells and incubate for a specified time to allow for cellular uptake and deacetylation.
-
-
Induction of Oxidative Stress:
-
Add AAPH to the wells to induce the generation of peroxyl radicals.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at specified time intervals using a fluorescence microplate reader (excitation/emission wavelengths typically around 485/538 nm).
-
-
Calculation:
-
Calculate the area under the curve from the fluorescence versus time plot.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) × 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.
-
The results are often expressed as micromoles of quercetin equivalents (QE) per gram of sample.
-
Signaling Pathway for Cellular Antioxidant Activity (CAA) Assay
Caption: Simplified pathway of the CAA assay.
Conclusion
These protocols provide a framework for the systematic evaluation of this compound's antioxidant activity. It is recommended to use multiple assays to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms. The data generated will be valuable for researchers and professionals in the fields of food science, nutrition, and drug development in understanding the potential health benefits and applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Isomaltol in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, published research specifically detailing the use of isomaltol in cancer cell culture studies is limited. The following application notes and protocols are based on studies conducted with the closely related compound, maltol , and provide a foundational framework for investigating the potential anti-cancer effects of novel compounds like this compound.
Introduction to this compound and its Potential in Oncology Research
This compound (3-hydroxy-2-acetylfuran) is a furan derivative that contributes to the flavor of some food products. While its direct anti-cancer activities are not yet extensively documented, its structural analog, maltol (3-hydroxy-2-methyl-4-pyrone), has demonstrated anti-cancer effects in various cancer cell lines. Maltol has been shown to suppress cell proliferation, induce apoptosis, and potentially modulate key signaling pathways involved in cancer progression.[1][2] Given the structural similarities, investigating the effects of this compound on cancer cells is a rational area of exploratory research. These notes provide generalized protocols that can be adapted to test the efficacy of this compound in cell culture models.
Data Presentation: Effects of the Related Compound Maltol on Cancer Cells
The following tables summarize quantitative data from studies on maltol, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Maltol on B16F10 Melanoma Cell Viability [3]
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) |
| Control | 0 | 48 | 100 |
| Maltol | 50 | 48 | ~85 |
| Maltol | 100 | 48 | ~70 |
| Maltol | 150 | 48 | ~60 |
| Cisplatin | 20 µM | 48 | ~55 |
| Maltol + Cisplatin | 50 + 20 µM | 48 | ~45 |
| Maltol + Cisplatin | 100 + 20 µM | 48 | ~35 |
| Maltol + Cisplatin | 150 + 20 µM | 48 | ~25 |
Table 2: Induction of Apoptosis in B16F10 Melanoma Cells by Maltol [1]
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | Apoptotic Cells (%) |
| Control | 0 | 48 | ~5 |
| Maltol | 100 | 48 | ~15 |
| Maltol | 150 | 48 | ~25 |
| Cisplatin | 20 µM | 48 | ~30 |
| Maltol + Cisplatin | 150 + 20 µM | 48 | ~50 |
Experimental Protocols
Protocol for Assessing Cell Viability using MTT Assay
This protocol describes a standard method to determine the effect of a test compound, such as this compound, on the viability of adherent cancer cells.[4][5]
Materials:
-
Cancer cell line of interest (e.g., B16F10, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Protocol for In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.[6][7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 10x). Mark the position to ensure the same field is imaged at later time points.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group compared to the control.
Visualization of Signaling Pathways and Workflows
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for screening a novel compound for anti-cancer activity in cell culture.
Caption: Experimental workflow for screening a novel compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8][9] Inhibition of the STAT3 pathway is a key target for cancer therapy.[10]
Caption: The STAT3 signaling pathway in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[11][12] Its dysregulation is common in cancer.[13] Maltol has been shown to interact with this pathway.[14][15][16][17]
Caption: The PI3K/Akt signaling pathway in cancer.
References
- 1. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. clyte.tech [clyte.tech]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jebms.org [jebms.org]
- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Maltol mitigates cisplatin-evoked cardiotoxicity via inhibiting the PI3K/Akt signaling pathway in rodents in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maltol prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Production of Isomaltulose from Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose (α-D-glucopyranosyl-1,6-D-fructofuranose), a structural isomer of sucrose, is a functional sweetener with significant potential in the food and pharmaceutical industries.[1][2] Unlike sucrose, isomaltulose is characterized by a lower glycemic index, non-cariogenic properties, and higher stability under acidic conditions.[3][4] It is produced through the enzymatic isomerization of sucrose, a readily available and cost-effective substrate.[1] The key enzyme in this biotransformation is Sucrose Isomerase (SIase, EC 5.4.99.11), which catalyzes the rearrangement of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond.[5][6]
This document provides detailed protocols for the production of isomaltulose from sucrose using sucrose isomerase, including enzyme activity assays, immobilization techniques, and product quantification.
The Enzymatic Reaction
Sucrose isomerase catalyzes the conversion of sucrose into primarily isomaltulose. However, minor by-products such as trehalulose, glucose, and fructose are also formed during the reaction.[5][7] The use of immobilized enzymes or whole cells is often preferred in industrial applications to enhance enzyme stability, facilitate reuse, and simplify product purification, thereby reducing overall production costs.[1][6]
Data Presentation
Table 1: Characteristics of Sucrose Isomerase from Various Microbial Sources
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Km (mmol/L) | Vmax (U/mg) | Reference |
| Raoultella terrigena | 5.5 | 40 | 62.9 | 286.4 | [8] |
| Erwinia sp. Ejp617 | 6.0 | 40 | 69.28 | 118.87 | [9] |
| Enterobacter sp. FMB-1 | 7.0 | 45 | - | - | [10] |
Table 2: Comparison of Isomaltulose Production Strategies
| Biocatalyst | Substrate Concentration | Conditions | Isomaltulose Yield/Concentration | Sucrose Conversion Rate | Reference |
| Free SIase (Raoultella terrigena) | 400 g/L Sucrose | pH 5.5, 40°C, 6 h | 81.7% Yield | - | [8] |
| Immobilized SIase (Y. lipolytica) | 650 g/L Sucrose | - | 620.7 g/L | >90% after 13 cycles | [5] |
| Immobilized SIase (from Beet Molasses) | 800 g/L Pretreated Beet Molasses | pH 5.5, 40°C, 10 h | 446.4 g/L (0.94 g/g) | 97.5% after 8 batches | [7][11] |
| Immobilized Cells (Corynebacterium glutamicum) | 500 g/L Sucrose | pH 6.0, 35°C | 453.0 g/L | 83.2% after 26 batches | [6] |
| Immobilized Cells (Erwinia sp. D12) | 35% (w/v) Sucrose | 25°C | 70.89-81.26% Yield | - | [12] |
Experimental Protocols
Protocol 1: Sucrose Isomerase Activity Assay
This protocol determines the activity of sucrose isomerase by measuring the rate of isomaltulose formation.
Materials:
-
Purified sucrose isomerase solution
-
500 mM Sucrose solution in 50 mM citrate-Na₂HPO₄ buffer (pH 6.0)
-
50 mM citrate-Na₂HPO₄ buffer (pH 6.0)
-
Water bath or incubator set to 30°C
-
Heating block or boiling water bath
-
HPLC system for analysis
Procedure:
-
Prepare the reaction mixture by adding 100 µL of the purified enzyme solution to 900 µL of the pre-warmed sucrose substrate solution.[6]
-
Incubate the reaction mixture at 30°C for exactly 10 minutes.[6]
-
Stop the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[6]
-
Centrifuge the sample to pellet any denatured protein.
-
Analyze the supernatant for isomaltulose concentration using HPLC (see Protocol 5).
-
Definition of Enzyme Activity: One unit (U) of sucrose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of isomaltulose per minute under the specified conditions.[6]
Protocol 2: Production of Isomaltulose using Free Enzyme
This protocol describes a batch production of isomaltulose using a free (non-immobilized) sucrose isomerase.
Materials:
-
Sucrose
-
Purified sucrose isomerase from Raoultella terrigena or other source
-
Citrate buffer (pH 5.5)
-
Bioreactor or temperature-controlled stirred vessel
-
HPLC system for analysis
Procedure:
-
Prepare a 400 g/L sucrose solution in citrate buffer (pH 5.5).
-
Transfer the solution to a bioreactor and bring the temperature to 40°C.
-
Add the sucrose isomerase to the substrate solution. An optimal enzyme dosage is typically around 25 U per gram of sucrose.[8]
-
Maintain the reaction at 40°C with gentle agitation for up to 6 hours.[8]
-
Take samples periodically (e.g., every hour) to monitor the progress of the reaction. Stop each sample's reaction by boiling for 5-10 minutes.
-
After 6 hours, terminate the entire batch reaction by heating to 100°C.
-
Analyze the final product composition using HPLC to determine the concentration of isomaltulose, residual sucrose, glucose, and fructose.[8]
Protocol 3: Immobilization of Whole Cells in Calcium Alginate
This protocol details the encapsulation of microbial cells expressing sucrose isomerase in calcium alginate beads for use as a reusable biocatalyst.[6]
Materials:
-
Wet cell paste of a sucrose isomerase-producing strain (e.g., recombinant Corynebacterium glutamicum)
-
2.5% (w/v) Sodium alginate solution (sterile)
-
8% (w/v) CaCl₂ solution containing 25% (w/v) sucrose (sterile)
-
Sterile distilled water
-
Syringe and needle or peristaltic pump with a nozzle
Procedure:
-
Thoroughly mix the wet cell paste with the 2.5% sodium alginate solution. A typical ratio is 150 g of wet cells per 1 liter of alginate solution.[6]
-
Using a syringe or pump, add the cell-alginate mixture dropwise into the CaCl₂ solution from a height of about 10-15 cm. This will form spherical beads.[6]
-
Allow the beads to harden in the CaCl₂ solution by stirring gently at 4°C overnight.[6]
-
Collect the immobilized cell beads by decanting the CaCl₂ solution.
-
Wash the beads several times with sterile distilled water to remove excess calcium chloride.[6]
-
The beads are now ready for use in isomaltulose production.
Protocol 4: Isomaltulose Production using Immobilized Biocatalyst
This protocol outlines a repeated batch process for isomaltulose production using the immobilized cells prepared in Protocol 3.
Materials:
-
Immobilized cell beads
-
500 g/L Sucrose solution in 50 mM citrate-Na₂HPO₄ buffer (pH 6.0)
-
Bioreactor or flask
-
Shaking incubator set to 35°C and 40 rpm
Procedure:
-
Add the immobilized beads to the 500 g/L sucrose solution in the bioreactor. A typical loading is 130 g of beads per liter of substrate solution.[6]
-
Incubate the reaction at 35°C with gentle agitation (e.g., 40 rpm) for 11 hours.[6]
-
Monitor the reaction progress by taking samples for HPLC analysis.
-
After the reaction is complete, separate the immobilized beads from the product syrup by filtration or decantation.
-
The product syrup can be collected for downstream processing (purification, crystallization).
-
Wash the beads with buffer and they can be reused for a subsequent batch reaction. This process can be repeated multiple times, with studies showing high conversion rates for over 20 batches.[6]
Protocol 5: Quantification of Sugars by HPLC
This protocol provides a general method for the analysis of sucrose, isomaltulose, glucose, and fructose using High-Performance Liquid Chromatography (HPLC).[13][14][15]
Materials & Equipment:
-
HPLC system equipped with a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[14][16]
-
Carbohydrate analysis column (e.g., Aminex or similar).
-
Mobile phase: Acetonitrile and water mixture (e.g., 82:18 v/v).[14]
-
Standards: High-purity sucrose, isomaltulose, glucose, and fructose.
-
0.45 µm syringe filters.
Procedure:
-
Prepare a series of standard solutions of known concentrations for each sugar to be quantified.
-
Dilute the reaction samples with deionized water to fall within the concentration range of the calibration curve.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 1 mL/min), and detector temperature.
-
Inject the standards to generate a calibration curve for each sugar.
-
Inject the prepared samples.
-
Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the calibration curves.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from biocatalyst preparation to final product analysis.
References
- 1. [PDF] A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose | Semantic Scholar [semanticscholar.org]
- 2. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current studies on sucrose isomerase and biological isomaltulose production using sucrose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Sustainable isomaltulose production in Corynebacterium glutamicum by engineering the thermostability of sucrose isomerase coupled with one-step simplified cell immobilization [frontiersin.org]
- 7. Frontiers | Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isomaltulose production via yeast surface display of sucrose isomerase from Enterobacter sp. FMB-1 on Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | CoLab [colab.ws]
- 14. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Quantification of Isomaltulose in Food Products by Using Heteronuclear Single Quantum Coherence NMR-Experiments [frontiersin.org]
Application Notes and Protocols for the Detection of Isomaltol in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltol (2-acetyl-3-hydroxyfuran) is a naturally occurring furan derivative formed during the thermal processing of carbohydrates, particularly through the Maillard reaction and caramelization. It is a significant contributor to the flavor and aroma of many foods, including baked goods and roasted coffee. Beyond its role in food science, there is growing interest in understanding the bioavailability, metabolism, and potential physiological effects of Maillard reaction products like this compound in humans. This necessitates robust and sensitive analytical methods for the detection and quantification of this compound in complex biological matrices such as plasma, serum, and urine.
These application notes provide detailed protocols for the extraction and quantification of this compound from human plasma/serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The quantification of this compound in biological matrices can be challenging due to its low concentrations and the complexity of the sample matrix. Two powerful analytical techniques are particularly well-suited for this purpose: LC-MS/MS and GC-MS.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation. It is often the method of choice for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds. This compound, being relatively volatile, can be analyzed by GC-MS, often requiring a derivatization step to improve its chromatographic behavior and sensitivity.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. These values are based on literature for similar furan compounds and Maillard reaction products and should be validated for this compound in each specific laboratory setting.[1][2][3]
| Parameter | LC-MS/MS (Plasma/Serum) | GC-MS (Urine) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | 1.5 - 5.0 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 2.0 - 1000 ng/mL |
| Recovery | 85 - 110% | 80 - 105% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma/Serum by LC-MS/MS
This protocol details a method for the extraction and quantification of this compound from human plasma or serum using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
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This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
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LC-MS grade acetonitrile, methanol, and water
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Formic acid
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Human plasma/serum (stored at -80°C)
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Microcentrifuge tubes (1.5 mL)
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Syringe filters (0.22 µm)
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Autosampler vials
2. Sample Preparation: Protein Precipitation
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Thaw frozen plasma/serum samples on ice.
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Vortex the samples to ensure homogeneity.
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In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
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Spike with 10 µL of the internal standard solution (concentration to be optimized).
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Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex vigorously for 1 minute.
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Incubate at -20°C for 20 minutes to enhance protein precipitation.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
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Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
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LC System: High-performance liquid chromatography system
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
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8-10 min: 95% B
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10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions: To be determined by infusing the this compound standard. A possible transition could be based on its molecular weight (126.11 g/mol ).
Protocol 2: this compound Quantification in Human Urine by GC-MS
This protocol describes the extraction of this compound from urine using liquid-liquid extraction (LLE), followed by derivatization and GC-MS analysis.
1. Materials and Reagents
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This compound analytical standard
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Internal standard (e.g., 2-acetylpyrrole)
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Ethyl acetate (GC grade)
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Sodium chloride
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Anhydrous sodium sulfate
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Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Human urine (stored at -20°C)
-
Glass centrifuge tubes (15 mL)
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GC vials
2. Sample Preparation: Liquid-Liquid Extraction and Derivatization
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Thaw frozen urine samples at room temperature and vortex.
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Centrifuge at 3,000 x g for 10 minutes to pellet any sediment.
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Transfer 1 mL of the urine supernatant to a 15 mL glass centrifuge tube.
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Spike with 10 µL of the internal standard solution.
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Add 0.5 g of sodium chloride to facilitate extraction.
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Add 5 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
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Centrifuge at 3,000 x g for 10 minutes to separate the layers.
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Transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
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Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, transfer the derivatized sample to a GC vial for analysis.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
Visualization of Workflows and Pathways
Caption: Workflow for Plasma/Serum Analysis.
Caption: Workflow for Urine Analysis.
Hypothetical Signaling Pathway Involvement of this compound
Direct evidence for signaling pathways specifically modulated by this compound is currently limited. However, as a Maillard reaction product, it may influence cellular processes through pathways known to be affected by other natural products and dietary compounds.[4][5][6] One such plausible, yet hypothetical, pathway involves the modulation of inflammatory and oxidative stress responses.
Caption: Hypothetical this compound Signaling.
Concluding Remarks
The protocols described provide a robust framework for the sensitive and selective quantification of this compound in human plasma, serum, and urine. Due to the limited availability of specific validated methods for this compound in biological matrices, these protocols have been adapted from established methods for similar analytes. Therefore, thorough in-house validation of these methods is crucial to ensure their accuracy, precision, and reliability for specific research applications. Further investigation into the metabolic fate and potential biological activities of this compound will be essential to fully understand its physiological significance.
References
- 1. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isomaltol Extraction from Soy Sauce
Welcome to the technical support center for optimizing the extraction efficiency of Isomaltol from soy sauce. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
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Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction of this compound from soy sauce.
Q1: What is this compound and why is it important in soy sauce?
This compound (1-(3-Hydroxyfuran-2-yl)ethan-1-one) is a naturally occurring furan derivative that contributes to the characteristic caramel-like, sweet aroma of soy sauce. It is primarily formed during the fermentation and heating processes through Maillard reactions and the caramelization of sugars.[1][2] Monitoring and optimizing the concentration of this compound is crucial for controlling the flavor profile and quality of soy sauce.
Q2: What are the key physicochemical properties of this compound to consider for extraction?
Understanding the properties of this compound is vital for selecting an appropriate extraction method. Key properties include:
| Property | Value | Reference |
| Molar Mass | 126.11 g/mol | [3] |
| Melting Point | 98 to 103 °C | [1] |
| Boiling Point | 207 to 208 °C | [4] |
| Solubility in Water | Soluble | [2] |
| Acidity | Very weakly acidic | [2] |
Its solubility in water suggests that methods like liquid-liquid extraction with a suitable organic solvent can be effective. Its relatively high boiling point indicates that headspace extraction methods may require elevated temperatures for optimal efficiency.
Q3: Which extraction techniques are most suitable for this compound from a complex matrix like soy sauce?
For extracting flavor compounds like this compound from soy sauce, the following techniques are commonly employed:
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Liquid-Liquid Extraction (LLE): A robust method where this compound is partitioned from the aqueous soy sauce into an immiscible organic solvent.
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Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing volatile and semi-volatile compounds in the headspace of the soy sauce sample. This method is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
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Stir Bar Sorptive Extraction (SBSE): A sensitive method that uses a magnetic stir bar coated with a sorbent to extract and concentrate analytes from a liquid sample.
Q4: How does the complexity of the soy sauce matrix affect this compound extraction?
The soy sauce matrix is complex, containing high concentrations of salts, sugars, amino acids, and other non-volatile compounds.[5] These components can interfere with extraction efficiency by:
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Matrix Effects: High salt content can either enhance the volatility of some compounds ("salting-out" effect) or suppress the extraction of others. In HS-SPME, adding salt is a common strategy to improve the recovery of volatile compounds.
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Emulsion Formation: Particularly in LLE, the presence of proteins and other macromolecules can lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult.
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Analyte Binding: this compound may interact with other components in the matrix, affecting its partitioning into the extraction phase.
Careful sample preparation and optimization of extraction parameters are crucial to mitigate these effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound from soy sauce.
Troubleshooting Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Recovery | - Inappropriate solvent polarity.- Insufficient mixing.- Unfavorable pH. | - Select a solvent with a polarity that maximizes this compound partitioning. Ethyl acetate or dichloromethane are common choices for moderately polar compounds.- Ensure thorough but gentle mixing to maximize the surface area between the two phases without causing emulsions.- Since this compound is weakly acidic, adjusting the pH of the soy sauce sample to a neutral or slightly acidic level can ensure it remains in its neutral form, which is more soluble in organic solvents. |
| Emulsion Formation at the Interface | - High concentration of proteins and other surfactants in soy sauce.- Vigorous shaking or agitation. | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6]- Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength and can help break the emulsion.[6]- Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.- Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper.[6] |
| Difficulty in Phase Separation | - Similar densities of the aqueous and organic phases. | - If using a chlorinated solvent (denser than water), the organic layer will be at the bottom. For less dense solvents (like ethyl acetate), it will be at the top. Be sure to correctly identify the layers.- Adding a small amount of a different, less dense or denser, solvent to the organic phase can help alter its density for better separation. |
Troubleshooting Headspace Solid-Phase Microextraction (HS-SPME)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Response (Poor Sensitivity) | - Suboptimal fiber coating.- Insufficient extraction time or temperature.- Matrix effects suppressing volatility. | - Fiber Selection: Test different fiber coatings. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it covers a broad range of analytes.[7]- Optimize Parameters: Systematically optimize extraction time and temperature. Given this compound's boiling point, temperatures between 40-60°C are a reasonable range to investigate.- Salting Out: Add salt (e.g., NaCl) to the sample vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace. |
| Poor Reproducibility (High RSD) | - Inconsistent sample volume or headspace volume.- Fiber degradation or contamination.- Variation in extraction time and temperature. | - Consistent Sample Handling: Use a consistent and precise sample volume in vials of the same size to ensure a constant headspace-to-sample ratio.- Fiber Conditioning and Cleaning: Properly condition new fibers according to the manufacturer's instructions and run blank analyses between samples to check for carryover. If carryover is observed, re-condition the fiber.- Automated System: Use an autosampler for precise control over extraction time and temperature. |
| Peak Tailing or Broadening in GC-MS | - Incomplete desorption of the analyte from the SPME fiber.- Active sites in the GC inlet or column. | - Optimize Desorption: Increase the desorption temperature or time in the GC inlet to ensure complete transfer of this compound from the fiber to the column.- Inlet Maintenance: Use a deactivated inlet liner and perform regular maintenance to prevent the buildup of non-volatile residues from the soy sauce matrix. |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general framework for extracting this compound from soy sauce using LLE. Optimization of solvent choice and volumes may be required.
Materials:
-
Soy sauce sample
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Separatory funnel (appropriate size)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Sample Preparation: Dilute 10 mL of soy sauce with 20 mL of deionized water in a beaker. This helps to reduce the viscosity and high salt concentration.
-
Extraction:
-
Transfer the diluted soy sauce to a separatory funnel.
-
Add 30 mL of ethyl acetate to the funnel.
-
Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate).
-
Drain the lower aqueous layer into a clean beaker.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
-
Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 30 mL portions of ethyl acetate. Combine all organic extracts.
-
Washing:
-
Return the combined organic extracts to the separatory funnel.
-
Add 20 mL of brine solution to the funnel.
-
Gently invert the funnel 5-10 times.
-
Allow the layers to separate and discard the lower aqueous (brine) layer. This step helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Drying:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) to the organic extract to remove any remaining traces of water. Swirl gently and let it sit for 10-15 minutes.
-
-
Concentration:
-
Decant or filter the dried organic extract into a round-bottom flask.
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a temperature below 40°C.
-
-
Analysis: The concentrated extract is now ready for analysis by GC-MS or other suitable analytical techniques.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
This protocol outlines a typical HS-SPME procedure for the analysis of volatile compounds in soy sauce, which can be optimized for this compound.
Materials:
-
Soy sauce sample
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
Heating block or water bath
-
GC-MS for analysis
Procedure:
-
Sample Preparation:
-
Place 5 mL of the soy sauce sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Immediately seal the vial with the cap and septum.
-
-
Equilibration and Extraction:
-
Place the vial in a heating block or water bath set to 50°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port (e.g., 250°C) of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes).
-
Start the GC-MS analysis.
-
-
Fiber Conditioning: Before the first use and after each analysis, the fiber should be conditioned in a separate, clean GC injection port at the temperature recommended by the manufacturer to prevent carryover.
Quantitative Data Summary
While specific data on the extraction efficiency of this compound from soy sauce is limited in the public domain, the following table summarizes typical recovery rates for flavor compounds using optimized HS-SPME methods, which can serve as a benchmark.
| Extraction Method | Analyte Class | Typical Recovery (%) | Key Parameters | Reference(s) |
| HS-SPME-GC-MS | Volatile Flavor Compounds (general) | 79.9 - 109.6 | Fiber: 85 µm PA; Temp: 45°C; Time: 40 min; NaCl: 250 g/L | [1] |
| HS-SPME-GC-O | Aroma-Active Compounds | N/A (focus on odor intensity) | Fiber: CAR/PDMS; Temp: 45°C; Time: 30 min; NaCl: 270 g/L | [4] |
Researchers should perform their own validation studies to determine the extraction efficiency and recovery of this compound for their specific matrix and analytical method.
Visualizations
Experimental Workflows
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from soy sauce.
Caption: Workflow for HS-SPME analysis of this compound in soy sauce.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB011190) - FooDB [foodb.ca]
- 3. This compound | C6H6O3 | CID 18898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 3420-59-5 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Resolving co-eluting peaks in Isomaltol chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatography of Isomaltol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound chromatography?
A1: Peak co-elution in this compound chromatography, where two or more compounds are not fully separated, is a frequent challenge.[1] The primary causes stem from the three key factors of chromatographic separation: efficiency, selectivity, and retention factor.[2] Specifically, this can be due to:
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Suboptimal Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase may not be ideal for separating this compound from closely related compounds or impurities.[3]
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Inappropriate Stationary Phase: The column chemistry (e.g., C18, phenyl, cyano) may not provide sufficient differential interaction to resolve the analytes.[4]
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Poor Method Parameters: Factors like flow rate, column temperature, and gradient slope can significantly impact peak resolution.[5]
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System Issues: Problems such as excessive extra-column volume (dead volume), column contamination, or column voids can lead to peak broadening and apparent co-elution.[3]
Q2: How can I systematically troubleshoot co-eluting peaks in my this compound analysis?
A2: A systematic approach is crucial for efficiently resolving co-elution. The following workflow can guide your troubleshooting process.
Caption: A stepwise workflow for troubleshooting co-eluting peaks.
Q3: My chromatogram for this compound shows broad or tailing peaks. What should I check first?
A3: Peak broadening and tailing can contribute to the appearance of co-elution. Before modifying your method, it's essential to check the health of your HPLC system.[3]
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Column Health: The column may be contaminated or have a void. Try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[3]
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Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[3]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[3]
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
Optimizing the mobile phase is often the most powerful way to improve peak resolution.[6]
Problem: Poor resolution between this compound and an interfering peak using a C18 column.
Solutions:
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Modify the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic component (e.g., acetonitrile) in the mobile phase will increase retention times and may improve separation.[7]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[2]
-
Adjust Mobile Phase pH: If the co-eluting impurity has ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer can alter its retention time relative to this compound.[3]
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV/Vis (PDA) or ELSD
-
-
Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of this compound and any co-eluting peaks.[2]
-
-
Optimization:
-
Solvent Ratio: Based on the scouting run, design a shallower gradient around the elution time of the target peaks. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.
-
Solvent Type: Replace Mobile Phase B with Methanol and repeat the scouting and optimization steps.
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pH Modification: Prepare Mobile Phase A with different pH values (e.g., pH 3.0, 4.5) using appropriate buffers (e.g., phosphate or acetate) and re-evaluate the separation.[4]
-
Guide 2: Modifying Chromatographic Parameters
Fine-tuning the instrumental parameters can provide the necessary improvement in resolution.
Problem: Co-eluting peaks persist after mobile phase optimization.
Solutions:
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[8] However, this will also increase the analysis time.
-
Change the Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks.[8] Conversely, lowering the temperature can increase retention and may improve resolution.[5] The effect of temperature on selectivity can be compound-dependent.
Quantitative Data Summary: Effect of Method Parameters on Resolution
| Parameter Adjustment | Expected Effect on Resolution | Potential Drawbacks |
| Decrease Flow Rate | Increase | Longer analysis time |
| Increase Column Length | Increase | Longer analysis time, higher backpressure |
| Decrease Column Particle Size | Increase | Higher backpressure |
| Increase Column Temperature | Variable (can increase or decrease) | Potential for analyte degradation |
| Decrease Column Temperature | Increase | Slower analysis time |
Guide 3: Selecting an Alternative Stationary Phase
If mobile phase and parameter optimization are insufficient, changing the column chemistry can provide a significant change in selectivity.[6]
Problem: this compound co-elutes with a structurally similar compound on a C18 column.
Solutions:
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Switch to a Phenyl-Hexyl Column: This stationary phase can provide alternative selectivity through π-π interactions, which may be beneficial for separating aromatic or unsaturated compounds from this compound.[4]
-
Use a Cyano (CN) Column: A cyano column offers different polarity and can be used in both normal-phase and reversed-phase modes, providing a different separation mechanism.[4]
-
Employ a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds like this compound. A HILIC method using a polyol stationary phase has been shown to effectively separate this compound from other carbohydrates like sucrose and glucose.[9]
Logical Relationship of Troubleshooting Steps
Caption: Logical progression for resolving co-eluting peaks.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Isomaltol loss during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of Isomaltol, focusing on minimizing analyte loss.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low? A1: Low recovery of this compound is typically due to a combination of three main factors: its high volatility, thermal degradation, and pH sensitivity. This compound is considerably more volatile than similar compounds like maltol, leading to significant evaporative losses during sample heating or concentration steps.[1][2] Additionally, exposure to high temperatures or extreme pH levels can cause the molecule to degrade.[3][4]
Q2: What is the most critical step for preventing this compound loss? A2: The most critical steps are those involving heat and solvent evaporation. Any procedure that requires heating, such as sample drying or gas chromatography (GC) injection at high temperatures, can lead to substantial loss.[1] Minimizing or eliminating solvent concentration steps is highly recommended. If concentration is unavoidable, it should be performed at low temperatures and under controlled vacuum.[5]
Q3: How does pH affect the stability of this compound during sample preparation? A3: While specific degradation pathways for this compound at various pH levels are not extensively documented, related oligosaccharides and compounds with hydroxyl groups are most stable in a neutral to slightly acidic pH range (pH 5-7).[4] Both strongly acidic and alkaline conditions can catalyze degradation reactions, such as hydrolysis or rearrangement, leading to analyte loss.[4][6] It is advisable to adjust the sample matrix to a neutral pH before extraction.
Q4: I'm observing poor peak shape (tailing, broadening) for this compound in my GC analysis. What is the cause? A4: Poor peak shape for this compound is often caused by its polar hydroxyl (-OH) group interacting with active sites in the GC system, such as the injector liner or the column itself.[7][8] This adsorption leads to peak tailing and reduced sensitivity. The most effective solution is to derivatize the this compound, typically through silylation, which replaces the active hydrogen on the hydroxyl group with a non-polar group (e.g., trimethylsilyl), thereby increasing volatility and reducing unwanted interactions.[9][10]
Q5: What are the recommended extraction techniques for this compound to minimize loss? A5: The choice of extraction technique should prioritize the volatile nature of this compound.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent, solvent-free technique that gently extracts volatile compounds from the sample headspace, minimizing thermal stress and avoiding solvent evaporation steps.[11]
-
Solid-Phase Extraction (SPE): SPE is effective for sample cleanup and concentration from liquid matrices. Use of polymeric sorbents can effectively retain this compound while removing interferences. Elution with a minimal volume of solvent is key.[12][13]
-
Liquid-Liquid Extraction (LLE): While functional, LLE requires a subsequent solvent evaporation step that can be a major source of this compound loss. If used, evaporation must be conducted at very low temperatures. Chloroform has been successfully used for this purpose.[2]
Troubleshooting Guide: Minimizing this compound Loss
| Issue | Potential Cause | Recommended Solution & Action |
| Low or Inconsistent this compound Recovery | Evaporative Loss (Volatility) | Action: Avoid or minimize solvent removal steps. If necessary, use a rotary evaporator with a low-temperature bath (<30°C) or a gentle stream of nitrogen in a cold block. Technique: Favor headspace extraction techniques like HS-SPME, which do not require solvent evaporation.[11] |
| Thermal Degradation | Action: Perform all extraction and handling steps at room temperature or on ice.[4] Avoid any form of heating. Technique: Use non-thermal extraction methods like ultrasound-assisted extraction (UAE) at controlled temperatures.[14] | |
| Unsuitable pH Conditions | Action: Before extraction, measure the sample's pH and adjust it to a neutral range (pH 5-7) using a dilute buffer or acid/base solution.[4] | |
| Poor GC Peak Shape (Tailing) | Analyte Adsorption | Action: Derivatize the sample to block the polar hydroxyl group. Silylation with reagents like BSTFA is highly effective.[9][15] System Maintenance: Use a deactivated GC inlet liner and ensure proper column conditioning. |
| Matrix Interference / Complex Chromatogram | Co-extractive Compounds | Action: Incorporate a sample cleanup step after initial extraction. Technique: Use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., polymeric reversed-phase) to isolate this compound from interfering matrix components. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆O₃ | [16] |
| Molar Mass | 126.11 g/mol | [16] |
| Melting Point | 98 - 103 °C | [16] |
| Flavor Profile | Sweet, caramel-like, fruity | [1][2] |
| Key Challenge | High Volatility | [1][2] |
Table 2: Comparison of Extraction Techniques for this compound
| Technique | Pros | Cons | Relevance for this compound |
| HS-SPME | Solvent-free, sensitive, minimizes thermal stress, simple.[11] | Matrix effects can be significant; fiber selection is critical. | Highly Recommended: Ideal for volatile compounds, avoids solvent evaporation loss. |
| SPE | Excellent for cleanup, can concentrate analyte, high throughput. | Requires solvent elution and potential evaporation; method development needed. | Recommended: Effective for cleaning complex matrices. Eluate volume should be minimized. |
| LLE | Simple equipment, well-established method. | Requires large solvent volumes; significant risk of analyte loss during evaporation.[5] | Use with Caution: Only if other methods are unavailable. Requires stringent temperature control during solvent removal. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for isolating this compound from an aqueous matrix. Optimization may be required based on the specific sample.
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Lichrolut-EN or similar).[12][13]
-
pH Adjustment: Adjust the liquid sample to pH 6-7.
-
Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle vacuum or nitrogen stream for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound with a small volume (e.g., 1-2 mL) of a suitable organic solvent like methanol or chloroform.[2][12] Collect the eluate in a vial.
-
Concentration (If Necessary): If the eluate requires concentration, use a gentle stream of nitrogen at room temperature or below. Avoid complete dryness to prevent loss of the volatile analyte.[5]
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol converts this compound to its more volatile trimethylsilyl (TMS) derivative.
-
Sample Preparation: Ensure the sample extract (from Protocol 1 or other methods) is completely anhydrous. Evaporate the solvent under a gentle nitrogen stream.
-
Reagent Preparation: Use a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, in a suitable solvent like pyridine or acetonitrile.[15]
-
Reaction: Add 50-100 µL of the silylation reagent mixture to the dried sample vial.
-
Incubation: Cap the vial tightly and heat at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualized Workflows
References
- 1. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 2. US3054805A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. scispace.com [scispace.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in Isomaltol synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Isomaltol synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis resulted in a significantly lower yield than expected. What are the primary factors to investigate?
A1: Low yields in this compound synthesis can typically be attributed to one of four areas: starting material quality, reaction conditions, workup procedure, or product purification.[1][2] Begin by verifying the purity of your starting materials, as impurities can inhibit the reaction or lead to unwanted side products. Next, systematically review your reaction parameters such as temperature, reaction time, and catalyst loading. Inefficient workup or losses during purification are also common culprits for reduced yields.[3]
Q2: I'm observing a dark, tarry, or polymeric substance in my reaction flask. What is this byproduct and how can I minimize its formation?
A2: The formation of dark, insoluble polymers, often called humins, is a common issue in carbohydrate and furan chemistry, especially under acidic conditions.[4] These byproducts arise from the degradation and polymerization of starting materials, intermediates, or the this compound product itself. To minimize their formation, consider the following:
-
Lower the reaction temperature: While this may increase the required reaction time, it reduces the rate of degradation pathways.
-
Optimize catalyst concentration: Use the minimum amount of acid catalyst necessary to promote the desired reaction.
-
Reduce reaction time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent product degradation.[1]
Q3: How critical is the removal of water from the reaction?
A3: The importance of anhydrous conditions is highly dependent on the specific synthetic route. For reactions involving acid-catalyzed dehydration of sugars, the controlled removal of water can drive the reaction towards the furan product. However, for other pathways, the presence of excess water could lead to hydrolysis of intermediates or other undesired side reactions. Always ensure your glassware is properly dried and use anhydrous solvents if the protocol specifies.[1]
Q4: My product seems to be lost during the extraction or workup phase. What are some best practices to improve recovery?
A4: this compound has moderate polarity and some water solubility, which can complicate extraction. To improve recovery:
-
Saturate the aqueous layer: Before extraction, saturate the aqueous phase with a salt like NaCl (brine). This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic solvent.
-
Increase the number of extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Three to five extractions are typically sufficient.
-
Choose the right solvent: Use a solvent in which this compound is highly soluble but which is immiscible with water, such as ethyl acetate or dichloromethane.
Q5: I'm struggling to purify the crude this compound. What purification methods are most effective?
A5: Purification can be challenging due to the presence of polar byproducts.
-
Column Chromatography: Silica gel chromatography is a common method. A solvent system of ethyl acetate and hexanes is a good starting point; gradually increase the polarity to elute the this compound.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.[5] Test various solvents to find one in which this compound is soluble when hot but poorly soluble when cold.[6]
-
Distillation/Sublimation: Depending on the scale and thermal stability, distillation or sublimation under reduced pressure can also be viable purification techniques.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yields in your this compound synthesis.
References
Improving the sensitivity of Isomaltol detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Isomaltol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?
A1: Poor peak shape in HPLC analysis of sugar alcohols like this compound can be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, leading to peak tailing.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.[2]
-
Inappropriate Mobile Phase: A mobile phase that is not optimized for the column and analyte can result in distorted peaks.
-
Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can lead to split or tailing peaks.[2]
Troubleshooting Steps:
-
Use a Specialized Column: Employ columns specifically designed for sugar alcohol analysis, such as those with a diol-bonded phase or a polymer-based stationary phase.[3]
-
Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed. For reversed-phase columns, adjusting the pH of the mobile phase can help suppress silanol interactions.[1]
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for column overload.[4]
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.[2]
Q2: My this compound peak is not well-resolved from other sugars in the sample.
A2: Co-elution is a common challenge in the analysis of structurally similar sugars.
Troubleshooting Steps:
-
Method Optimization: Adjusting the mobile phase composition, flow rate, or column temperature can improve separation.[5] Gradient elution can be particularly effective for complex mixtures.[6][7]
-
Column Selection: Consider using a column with a different selectivity. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent separation for polar compounds like sugars.[6]
-
Derivatization: While adding a step, derivatization can alter the chromatographic properties of this compound, potentially improving its separation from interfering compounds.[8]
Q3: The sensitivity of my Refractive Index Detector (RID) is too low for my this compound samples.
A3: Refractive Index Detectors are known for their universal response but suffer from relatively low sensitivity and are susceptible to baseline drift.[9][10]
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, concentrate your sample to bring the analyte concentration within the detector's linear range.
-
Optimize Detector Parameters: Ensure the detector is properly warmed up and the mobile phase is stable to minimize baseline noise.[10][11]
-
Consider Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): ELSD is more sensitive than RID for non-volatile analytes like this compound and is compatible with gradient elution.[6][7]
-
UV-Vis Detector with Derivatization: this compound does not have a significant chromophore for UV detection. However, pre- or post-column derivatization with a UV-absorbing agent can significantly enhance sensitivity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: Why do I see multiple peaks for my pure this compound standard in the chromatogram?
A1: The presence of multiple peaks for a single sugar in GC-MS is typically due to the formation of anomers (e.g., α and β forms) during derivatization.[13][14]
Troubleshooting Steps:
-
Oximation Prior to Silylation: Performing an oximation step before silylation can reduce the number of isomers to two, simplifying the chromatogram.[15]
-
Alditol Acetate Derivatization: This method converts the sugar alcohol into a single derivative, resulting in one peak. However, be aware that different sugars can sometimes produce the same derivative.[9][15]
-
Integration of Peaks: For quantitative analysis where multiple anomeric peaks are present, summing the areas of all corresponding peaks for a single compound is a common practice.[13]
Q2: My this compound is not volatile enough for GC analysis, leading to poor peak shape and low response.
A2: this compound, like other sugars, is non-volatile and requires derivatization to increase its volatility for GC analysis.[15][16]
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete derivatization will result in poor chromatographic performance. Optimize the reaction conditions (reagent concentration, temperature, and time).
-
Moisture Control: Derivatization reagents like BSTFA are sensitive to moisture. Ensure that samples and solvents are anhydrous, as water can interfere with the reaction.[15]
-
Choice of Derivatization Agent: Silylation (e.g., with BSTFA) and acetylation are common methods to increase the volatility of sugars.[9][15]
Quantitative Data Summary
The sensitivity of this compound detection methods can vary significantly. The following table summarizes typical limits of detection (LOD) for different analytical techniques used for sugar alcohols. Note that specific LODs for this compound may vary depending on the instrument, method, and matrix.
| Detection Method | Analyte(s) | Limit of Detection (LOD) | Reference(s) |
| HPLC-UVD (with derivatization) | Xylitol | 0.01 mg/L | [12] |
| HPLC-ELSD | Xylitol | 2.85 mg/L | [12] |
| HPLC-RID | Xylitol | 40 mg/L | [12] |
| GC-MS | Sugars | Generally high sensitivity, dependent on derivatization and ionization | [14] |
| Electrochemical Detection | Maltol | 9.5 x 10⁻⁸ mol L⁻¹ |
Detailed Experimental Protocols
Protocol 1: this compound Analysis by HPLC with ELSD
This protocol is based on a method for the analysis of Isomaltulose and is adaptable for this compound.[6]
-
Sample Preparation:
-
For liquid samples (e.g., beverages), dilute with the mobile phase and filter through a 0.45 µm syringe filter.
-
For solid samples, dissolve a known weight in the mobile phase, sonicate for 15-20 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC-ELSD System and Conditions:
-
Column: A HILIC column (e.g., polyol stationary phase) is suitable for separating polar sugars.[6]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
ELSD Settings:
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of a pure standard.
-
Quantify using a calibration curve constructed from a series of this compound standards. Note that ELSD responses are often non-linear and may require a quadratic fit.[12]
-
Protocol 2: this compound Analysis by GC-MS with Derivatization
This protocol outlines a general procedure for the analysis of sugars by GC-MS.[15]
-
Sample Preparation and Derivatization (Alditol Acetate Method):
-
Reduction: Reduce the sample with sodium borohydride (NaBH₄) to convert aldoses and ketoses to their corresponding alditols.
-
Acetylation: Acetylate the resulting alditols using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).
-
Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS System and Conditions:
-
Column: A mid-polarity column (e.g., Rtx-225) is often used for the separation of alditol acetate derivatives.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to elute the derivatives.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: Scan a mass range appropriate for the expected fragments of the derivatized this compound.
-
-
-
Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum compared to a derivatized standard.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Visual Diagrams
Caption: Workflow for this compound analysis by HPLC-ELSD.
Caption: Troubleshooting logic for low sensitivity in HPLC-RID.
Caption: Alditol acetate derivatization workflow for GC-MS.
References
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Refractive Index Detector questions - Chromatography Forum [chromforum.org]
- 12. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 14. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 15. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 16. ajrsp.com [ajrsp.com]
Technical Support Center: Isomaltol Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Isomaltol by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization, either suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, which is often performed on complex matrices like food products (caramel, coffee) or biological fluids, these effects can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility.[3][4][5] this compound is a small, polar molecule, and matrices often contain high concentrations of salts, sugars, and other polar components that can interfere with the ionization process in the mass spectrometer's source, particularly when using Electrospray Ionization (ESI).[6][7]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A: The most direct method is to perform a post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the constant this compound signal indicates regions where co-eluting matrix components are causing ion suppression or enhancement, respectively. Another common approach is to compare the response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction; a significant difference indicates the presence of matrix effects.
Q3: Which mass spectrometry ionization technique is less prone to matrix effects for this compound analysis, ESI or APCI?
A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects, particularly ion suppression, than Electrospray Ionization (ESI).[6] ESI's liquid-phase ionization mechanism is more sensitive to competition for charge and changes in droplet properties caused by non-volatile matrix components like salts and sugars.[6] APCI utilizes gas-phase ionization, which is less affected by these non-volatile components.[6] If you are experiencing significant matrix effects with ESI, testing APCI is a recommended strategy.
Q4: What is the most effective way to compensate for matrix effects if they cannot be eliminated?
A: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective way to compensate for matrix effects.[1][8][9] A SIL IS, such as ¹³C- or D-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[8][10] This allows for accurate correction of the analyte signal. If a SIL IS is unavailable, a structural analogue that elutes very close to this compound can be used, though it may not compensate for matrix effects as perfectly.[9] Another effective strategy is the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract to mirror the analytical conditions of the unknown samples.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low this compound Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (salts, sugars, phospholipids) are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones identified by post-column infusion. 3. Switch Ionization Source: Test APCI, as it is generally less prone to suppression from non-volatile matrix components than ESI.[6] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8] |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples, possibly due to differences in matrix composition. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most robust way to correct for sample-to-sample variations in matrix effects.[8][9] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. Automated sample preparation can improve consistency. 3. Matrix-Matched Calibration: Prepare calibration standards in a pooled blank matrix extract to account for the average matrix effect.[11] |
| Inaccurate Quantification (Poor Accuracy) | Ion Enhancement/Suppression & Lack of Compensation: The calibration standards (typically in pure solvent) do not experience the same matrix effects as the samples, leading to a systematic bias in results. | 1. Implement Matrix-Matched Calibration: This is crucial for accurate quantification in complex matrices.[11] 2. Use a SIL Internal Standard: An appropriate internal standard will co-elute and experience the same ionization effects as the analyte, providing the most reliable correction.[8] 3. Evaluate Sample Preparation: Assess the recovery of your current method. A method with high and consistent recovery is less likely to introduce variability. |
| Unexpected Peaks or High Background | Matrix Interferences: The sample matrix contains compounds that are directly detected by the mass spectrometer, potentially interfering with the this compound peak. | 1. Enhance Sample Cleanup: Use a more selective SPE sorbent or a multi-step LLE protocol to remove a wider range of interferences. 2. Increase Chromatographic Resolution: Use a longer column, a smaller particle size, or adjust the mobile phase to better resolve this compound from interfering peaks. 3. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish this compound from isobaric interferences based on accurate mass, improving specificity. |
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Cost/Complexity | Best Suited For |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile). | 80 - 100% | Low | High | Low | Initial screening, less complex matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning this compound into an immiscible organic solvent based on polarity and pH. | 60 - 90% | Medium | Medium | Medium | Matrices where this compound can be selectively extracted from interferences. |
| Solid-Phase Extraction (SPE) | Selective retention of this compound on a solid sorbent, followed by washing and elution. | 85 - 105% | High | Medium-High | High | Complex matrices requiring significant cleanup (e.g., food, biological fluids). |
| Dilute-and-Shoot | Simple dilution of the sample with the initial mobile phase. | 100% (by definition) | Low-Medium | Very High | Very Low | High-concentration samples or when matrix effects are minimal. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union for post-column mixing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol from a matrix known to be free of this compound)
Procedure:
-
Set up the LC system with your analytical column and mobile phase gradient.
-
Connect the outlet of the analytical column to a T-union.
-
Connect a syringe pump, containing the this compound standard solution, to the second port of the T-union. Set the flow rate to a low value (e.g., 10 µL/min).
-
Connect the third port of the T-union to the mass spectrometer's ion source.
-
Set up the mass spectrometer to monitor the characteristic MRM transition for this compound.
-
Start the syringe pump and the LC flow. Allow the system to equilibrate until a stable, continuous signal for this compound is observed.
-
Inject the blank matrix extract onto the LC column and run your analytical gradient.
-
Data Interpretation: Monitor the this compound signal trace. Any significant and reproducible drop in the signal indicates ion suppression, while a significant rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up a complex sample matrix (e.g., caramel dissolved in water) for this compound analysis, minimizing matrix effects.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold
-
Sample (e.g., 1 g caramel dissolved in 10 mL water)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration and wash solvent)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load 1 mL of the prepared sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of water through the cartridge to wash away polar interferences like salts and sugars.
-
Elution: Elute the retained this compound by passing 1 mL of methanol through the cartridge.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: A workflow for troubleshooting matrix effects in this compound analysis.
Caption: A decision guide for selecting a sample preparation method.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Caramel | OIV [oiv.int]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. waters.com [waters.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Resolution of Isomaltol Enantiomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enantiomeric resolution of Isomaltol. This compound, a chiral furan derivative found in food products, presents a unique challenge for chiral separation due to its specific structural properties.[1][2] This guide covers the most common resolution techniques: Chiral Chromatography, Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution.
Method Selection for this compound Resolution
Choosing the appropriate resolution strategy is critical for success. The following decision tree provides a logical workflow for selecting a method based on experimental goals and available resources.
Section 1: Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most versatile and widely used methods for both analytical and preparative separation of enantiomers.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral chromatography? A1: Chiral chromatography relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, leading to different retention times and thus, separation.[3]
Q2: Which CSPs are recommended for this compound resolution? A2: For a molecule like this compound, which contains a furan ring and a hydroxyl group, polysaccharide-based CSPs are an excellent starting point.[5] Columns with cellulose or amylose derivatives coated or immobilized on a silica support often provide good selectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Q3: What are the advantages of SFC over HPLC for chiral separations? A3: SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" technique. The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[6]
Troubleshooting Guide: Chiral HPLC/SFC
Q1: I am seeing no separation or very poor resolution (Rs < 1.0) between the this compound enantiomers. What should I do? A1: A complete lack of separation points to fundamental issues with the method.[5]
-
Verify the CSP: Ensure you are using a suitable chiral column. Polysaccharide-based columns are a good first choice.[5][7]
-
Optimize the Mobile Phase: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) are critical. Systematically vary the modifier percentage. In normal phase, decreasing the alcohol percentage often increases retention and improves resolution.[7]
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) which can enhance the interactions with the CSP and improve resolution.[5][8]
-
Control the Temperature: Temperature significantly affects chiral recognition. Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) as the effect can be unpredictable.[7][8]
Q2: Why are my chromatographic peaks tailing? A2: Peak tailing can be caused by unwanted secondary interactions between this compound and the stationary phase.
-
Acid/Base Additives: The enolic hydroxyl group of this compound is weakly acidic. Adding a small amount of an acidic modifier (like trifluoroacetic acid, TFA) to the mobile phase can suppress interactions with residual silanols on silica-based CSPs, which is a common cause of tailing for acidic compounds.[7]
-
Column Contamination: If the column is old or has been exposed to many different samples, contaminants can build up. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9]
Q3: The resolution between peaks is good, but they are very broad, leading to poor sensitivity. How can this be improved? A3: Broad peaks are often a sign of poor efficiency.
-
Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible.[7]
-
Check for Column Overload: Injecting too much sample can cause peak broadening. Try reducing the injection volume or sample concentration.[5][8]
-
Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.
Data Presentation: Starting Conditions for this compound HPLC Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) |
| CSP Type | Amylose or Cellulose carbamate derivative | Amylose or Cellulose carbamate derivative | Macrocyclic glycopeptide (e.g., Vancomycin) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Acetonitrile / Methanol (95:5 v/v) | Water (w/ 0.1% Formic Acid) / Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV (e.g., 270 nm) | UV (e.g., 270 nm) | UV (e.g., 270 nm) |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak® series).
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol).
-
Begin with a standard normal-phase mobile phase such as 90:10 (v/v) n-Hexane/Isopropanol.
-
Inject the sample and analyze the chromatogram.
-
If no separation is observed, screen other alcohol modifiers (e.g., ethanol).
-
If separation is still poor, switch to a polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase mode.
-
-
Optimization:
-
Once partial separation is achieved, systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%) to optimize the resolution and retention time.
-
Optimize the flow rate. Start at 1.0 mL/min and reduce it to 0.7 or 0.5 mL/min to see if resolution improves.
-
Optimize the column temperature using a column oven. Test a range from 15°C to 40°C.
-
-
Method Validation: Once optimal conditions are found, ensure the method is reproducible by performing multiple injections and checking for consistent retention times and resolution.[7]
Section 2: Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[10] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[11]
Frequently Asked questions (FAQs)
Q1: How does diastereomeric salt crystallization work? A1: The process involves three main steps:
-
Salt Formation: A racemic mixture (containing R and S enantiomers) is reacted with a pure chiral resolving agent (e.g., an S'-base). This creates a mixture of two diastereomeric salts (R,S' and S,S').
-
Separation: Due to their different solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially.
-
Liberation: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired pure enantiomer.[12]
Q2: Can this compound be resolved by this method? What resolving agents should be used? A2: Yes. This compound has a weakly acidic enolic hydroxyl group. It can be deprotonated with a base to form a salt. Therefore, enantiomerically pure chiral bases can be used as resolving agents. Common choices include alkaloids like brucine or synthetic amines like (R)- or (S)-1-phenylethanamine.[11]
Troubleshooting Guide: Diastereomeric Crystallization
Q1: I've mixed the racemic this compound and the chiral resolving agent, but no crystals are forming. A1: Failure to crystallize is often a problem of supersaturation or solvent choice.[12][13]
-
Insufficient Supersaturation: The solution may be too dilute. Try to slowly evaporate the solvent or cool the solution to a lower temperature to decrease solubility.[13]
-
Incorrect Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts. A systematic solvent screen is recommended to find a system with differential solubility.[13] You can also try adding an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[12]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product if available.
Q2: My product is "oiling out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the salt comes out of solution as a liquid. This can happen if the concentration is too high or the temperature is above the salt's melting point.[13]
-
Add More Solvent: This lowers the concentration and may prevent oiling.[13]
-
Lower the Temperature: A lower crystallization temperature may be more effective.
-
Change the Solvent: A less polar solvent might favor crystallization over oiling out.[13]
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. A3: This indicates poor separation between the two diastereomers.
-
Optimize the Solvent System: This is the most critical parameter. A thorough solvent screen is the best way to find a solvent that maximizes the solubility difference between the two diastereomers.[13]
-
Control the Cooling Rate: A slow, controlled cooling rate generally improves purity by favoring thermodynamic equilibrium over kinetic trapping of the undesired diastereomer.[12]
-
Recrystallization: Multiple recrystallizations of the enriched solid may be necessary to improve the diastereomeric excess, though this can lead to a loss in yield.[12]
Data Presentation: Common Chiral Resolving Agents & Solvents
| Resolving Agent Class | Examples | Suitable Solvents for Crystallization |
| Chiral Bases | (R)- or (S)-1-Phenylethanamine, Brucine, Cinchonidine | Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Ethyl Acetate, and their mixtures with water or heptane. |
| Chiral Acids | (R)- or (S)-Mandelic Acid, L- or D-Tartaric Acid | Applicable if this compound is derivatized to a basic compound. |
Experimental Protocol: Diastereomeric Salt Resolution of this compound
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral base (e.g., (R)-1-phenylethanamine) in the same solvent.
-
Add the base solution to the this compound solution.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath.
-
If no crystals form, follow the troubleshooting steps above (e.g., add an anti-solvent like heptane).
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals.
-
-
Analysis:
-
Determine the diastereomeric excess (d.e.) of the crystalline salt using HPLC or NMR.[12]
-
-
Liberation of Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add an acid (e.g., HCl) to protonate the this compound and the chiral base.
-
Extract the liberated, enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and evaporate the solvent to obtain the resolved this compound.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 3. Analysis of Enantiomers in Products of Food Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability testing of Isomaltol under different storage conditions
Welcome to the technical support center for the stability testing of Isomaltol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to the stability of this compound under various storage conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the stability testing of this compound.
Q1: My this compound sample shows significant degradation during thermal stress testing at elevated temperatures. What are the likely degradation pathways?
A1: this compound, a furanone derivative, is known to be susceptible to thermal degradation. At elevated temperatures, furanones can undergo complex reactions, including ring-opening, isomerization, and polymerization, leading to the formation of various degradation products.[1][2] The thermal decomposition of furanones can be initiated by a 1,2-hydrogen transfer reaction, leading to an open-ring keto-aldehyde intermediate, which can then cyclize to form isomers or further degrade into smaller volatile compounds like acrolein and carbon monoxide.[1][2]
Troubleshooting Steps:
-
Lower Stress Conditions: If degradation is too rapid, consider reducing the temperature or shortening the exposure time to achieve a target degradation of 5-20%, which is generally recommended for forced degradation studies.
-
Inert Atmosphere: Conduct the thermal stress test under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation, which can be accelerated at higher temperatures.
-
Analytical Method Check: Ensure your analytical method (e.g., HPLC, GC-MS) is capable of separating the degradation products from the parent this compound peak. Co-elution can lead to an overestimation of stability.
Q2: I am observing peak tailing and poor resolution in my HPLC analysis of this compound after forced degradation. What could be the cause and how can I fix it?
A2: Peak tailing and poor resolution in HPLC analysis of this compound and its degradation products can stem from several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: this compound and its degradation products may have polar functional groups that can interact with residual silanols on the HPLC column, causing peak tailing. Using a column with good end-capping or adding a competitive agent like triethylamine to the mobile phase can mitigate this.
-
Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.
-
Column Degradation: The harsh conditions of forced degradation samples (e.g., strong acids or bases) can damage the stationary phase of the column over time. Use a guard column to protect your analytical column and replace it regularly.
Q3: What are the expected degradation products of this compound under hydrolytic (acidic and basic) conditions?
A3: The stability of furanone compounds is known to be pH-dependent.[3] Under acidic or basic conditions, this compound may undergo hydrolysis. While specific degradation products for this compound are not extensively documented in the readily available literature, related furanone compounds have shown instability across various pH levels.[3] For instance, 2,5-dimethyl-4-hydroxy-3[2H]-furanone was found to be unstable at all pH values between 2.0 and 8.0.[3] Under acidic conditions, acid-catalyzed degradation of sugars can occur, leading to the formation of reactive intermediates.[4] In alkaline conditions, Maillard reaction products can undergo hydrolysis or oxidation.[5] Potential degradation products could include ring-opened carboxylic acids and smaller organic molecules.
Q4: How can I assess the photostability of this compound?
A4: Photostability testing is crucial to determine if this compound is sensitive to light exposure. A typical photostability study involves exposing the this compound sample to a controlled light source that mimics the UV and visible spectrum of sunlight.
-
Experimental Setup: Expose the this compound (as a solid or in solution) to a light source capable of emitting both UV and visible light, such as a xenon lamp or a metal halide lamp. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect any photodegradation products.
-
Considerations: The degradation of flavoring agents can be influenced by photochemical reactions, which may involve free radicals or singlet oxygen, especially in the presence of sensitizers.[6]
Q5: My this compound seems to be degrading even under ambient storage conditions. What could be the reason?
A5: If this compound is degrading under ambient conditions, several factors could be at play:
-
Oxidation: this compound, as a product of the Maillard reaction, may be susceptible to oxidative degradation.[7] Ensure that your storage container is well-sealed and consider storing under an inert atmosphere if the problem persists.
-
Humidity: Although specific data for this compound is limited, high humidity can promote the degradation of many organic compounds. Store the sample in a desiccator or a controlled low-humidity environment.
-
Light Exposure: Even ambient laboratory light can cause photodegradation over extended periods. Store the sample in an amber vial or in the dark.
-
Purity of the Sample: Impurities within the this compound sample could be acting as catalysts for degradation. Ensure you are using a high-purity standard for your experiments.
Data on Stability of Related Furanone Compounds
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes stability information for a structurally related compound, 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol), which can provide some insights into the potential stability profile of this compound.
| Stress Condition | Compound | pH | Temperature | Observation |
| Hydrolytic | 2,5-dimethyl-4-hydroxy-3[2H]-furanone | 2.0 - 8.0 | 23°C | Unstable at all tested pH values over a 32-day period.[3] |
| Hydrolytic | 2,5-dimethyl-4-methoxy-3[2H]-furanone | 2.0 - 8.0 | 23°C | Showed only slight decomposition over a 32-day period.[3] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl and dilute to the initial concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the solid this compound powder and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or GC-MS.
-
The analytical method should be able to separate the main this compound peak from any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound in each stress condition.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies on this compound.
Troubleshooting HPLC Issues in Stability Analysis
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Plant Extracts as Natural Inhibitors of Non-Enzymatic Browning: A Case of Fruits and Fruit-Based Products [mdpi.com]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review [mdpi.com]
- 6. Photochemical reactions of flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Isomaltol Quantification in Fermented Foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Isomaltol in fermented foods.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of this compound quantification.
Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What are the potential causes and solutions?
-
Answer: Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Active Sites on the Column: Unreacted silanol groups on the silica-based column can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Solution 1: Use a column with end-capping or switch to a more inert column material.
-
Solution 2: Add a small amount of a competitive amine, like triethylamine, to the mobile phase to block the active sites.
-
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your column and analyte.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes. Check the column's performance with a standard and replace it if necessary.
-
Issue 2: Inconsistent or Low Recovery of this compound during Sample Preparation
-
Question: I am experiencing inconsistent and low recovery of this compound from my fermented food matrix. How can I improve my extraction efficiency?
-
Answer: The complex nature of fermented food matrices can make efficient extraction challenging. Consider the following:
-
Matrix Effects: Sugars, proteins, and other compounds in the sample can interfere with the extraction process.
-
Solution 1: Solid Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., C18) to clean up the sample and remove interfering substances before analysis.
-
Solution 2: Liquid-Liquid Extraction (LLE): Optimize the solvent system for LLE to selectively extract this compound while minimizing the co-extraction of matrix components. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound.
-
-
Incomplete Extraction: The initial extraction may not be sufficient to recover all the this compound.
-
Solution: Increase the extraction time, perform multiple extraction steps, or use techniques like sonication or vortexing to enhance extraction efficiency.
-
-
Analyte Stability: this compound may degrade during sample processing, especially at high temperatures. Ensure that your extraction and solvent evaporation steps are performed under mild conditions.
-
Issue 3: Baseline Noise or Drift in GC-MS or HPLC Analysis
-
Question: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately quantify this compound. What could be the cause?
-
Answer: Baseline instability can originate from various parts of the analytical system.[1]
-
Contaminated Mobile Phase/Carrier Gas: Impurities in the mobile phase (HPLC) or carrier gas (GC) are a common cause of baseline noise.[1]
-
Solution: Use high-purity solvents and gases. Degas the mobile phase for HPLC and use gas purifiers for GC.
-
-
Detector Instability: The detector may not have reached thermal equilibrium or could be contaminated.
-
Solution: Allow sufficient time for the detector to stabilize. Clean the detector according to the manufacturer's instructions.
-
-
Column Bleed (GC-MS): At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing a rising baseline.
-
Solution: Ensure the column temperature does not exceed its recommended maximum. Condition the column before use.
-
-
System Leaks: Leaks in the system can introduce air and cause baseline fluctuations.
-
Solution: Perform a leak check of all fittings and connections.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification in fermented foods?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] HPLC, often coupled with a Refractive Index Detector (RID) or a UV detector (after derivatization), is suitable for non-volatile analysis.[3][4] GC-MS is ideal for analyzing volatile and semi-volatile compounds and offers high sensitivity and specificity.[5]
Q2: How can I prepare a stable this compound standard solution?
A2: To prepare a stable standard solution, accurately weigh a known amount of pure this compound standard and dissolve it in a high-purity solvent such as methanol or water. Store the stock solution in a tightly sealed container at a low temperature (e.g., 4°C) and protect it from light to prevent degradation. Prepare fresh working standards by diluting the stock solution as needed.
Q3: What are the key considerations for method validation when quantifying this compound?
A3: A robust method validation should include the assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[3] Recovery studies using spiked matrix samples are crucial to evaluate the impact of the food matrix on the accuracy of the method.
Q4: Can matrix effects significantly impact the quantification of this compound?
A4: Yes, matrix effects from complex fermented food samples can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[6] It is essential to evaluate and mitigate matrix effects, for example, by using matrix-matched calibration standards or stable isotope-labeled internal standards.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[7] |
| Detector | Refractive Index (RID), UV (with derivatization), Evaporative Light Scattering (ELSD). | Mass Spectrometer (MS). |
| Sample Volatility | Non-volatile and semi-volatile compounds. | Volatile and semi-volatile compounds. |
| Derivatization | May be required for UV detection. | Often required to increase volatility and thermal stability. |
| Sensitivity | Generally moderate. | High. |
| Selectivity | Moderate to high, depending on the detector. | Very high. |
| Common Issues | Peak tailing, co-elution, mobile phase preparation.[8] | Column bleed, matrix effects, thermal degradation of analytes.[1] |
Table 2: Illustrative Quantitative Data for Furanones (this compound Analogs) in Fermented Foods
Note: Specific quantitative data for this compound in these fermented foods is limited in publicly available literature. The following data for a structurally similar and commonly found furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is provided for illustrative purposes.
| Fermented Food | Compound | Concentration Range (µg/kg) | Analytical Method | Reference |
| Soy Sauce | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | 1,000 - 15,000 | GC-MS/O | [1] |
| Miso | Not explicitly quantified | - | - | - |
| Gochujang | Not explicitly quantified | - | - | - |
Experimental Protocols
Protocol 1: General Workflow for this compound Quantification by HPLC-RID
This protocol provides a general procedure that can be adapted for various fermented food matrices.
-
Sample Preparation:
-
Homogenize a representative sample of the fermented food.
-
Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 10 mL of 50:50 methanol:water).
-
Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge is recommended.
-
Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC-RID Conditions:
-
Column: A suitable column for sugar alcohol analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.005 M H₂SO₄) or a mixture of acetonitrile and water.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35 - 60 °C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: General Workflow for this compound Quantification by GC-MS
This protocol outlines a general procedure for the analysis of this compound after derivatization.
-
Sample Preparation and Derivatization:
-
Follow the sample extraction steps as described in Protocol 1.
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[5][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Injection Mode: Splitless or split injection, depending on the expected concentration.
-
Injector Temperature: 250 - 280 °C.[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.[9]
-
MS Parameters:
-
-
Quantification:
-
Use an internal standard (e.g., a stable isotope-labeled this compound) added before extraction for the most accurate quantification.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify this compound in the samples using this calibration curve.
-
Visualizations
Caption: Workflow for this compound quantification using HPLC-RID.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. Identification of Aroma-active Compounds in Soy Sauce by HS-SPME-GC-MS/O | Semantic Scholar [semanticscholar.org]
- 2. uwajimaya.com [uwajimaya.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of volatile flavor compounds influencing Chinese-type soy sauces using GC–MS combined with HS-SPME and discrimination with electronic nose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracing the change of the volatile compounds of soy sauce at different fermentation times by PTR-TOF-MS, E-nose and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isomaltol vs. Maltol: A Comparative Analysis of Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two closely related furanone and pyranone compounds, isomaltol and maltol. While both are recognized for their antioxidant potential, this document delves into the available experimental data, outlines the methodologies for assessment, and explores the current understanding of their mechanisms of action and signaling pathway involvement.
Executive Summary
This compound and maltol are naturally occurring compounds that contribute to the flavor and aroma of various foods, particularly those that have undergone heat processing. Beyond their organoleptic properties, both molecules have garnered scientific interest for their ability to counteract oxidative stress. This guide consolidates the existing research to facilitate a comparative understanding of their antioxidant capacities. While direct comparative studies with quantitative antioxidant assays are limited, this document synthesizes available data to draw qualitative comparisons and highlight areas for future research. Maltol has been more extensively studied, with a clearer elucidation of its antioxidant mechanisms and signaling pathway interactions.
Quantitative Antioxidant Activity
| Compound/Product | Assay | IC50 Value | Source | Notes |
| β-lactoglobulin-isomaltooligosaccharide (IMO) conjugates | DPPH | 14.5 mg/mL | [1] | This value is for a conjugate and not pure this compound. Isomaltooligosaccharide alone did not reach an IC50.[1] |
| Maltol | Inhibition of superoxide anion generation in human neutrophils | 5.59 µg/mL | [2] | This value reflects anti-inflammatory activity, which is related to antioxidant capacity, but is not a direct measure of free-radical scavenging in a chemical assay. |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The lack of directly comparable IC50 values for this compound and maltol in standardized antioxidant assays is a significant data gap.
Experimental Protocols
The following are detailed methodologies for the most common in vitro antioxidant capacity assays, which can be applied to compare this compound and maltol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (this compound or maltol) in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction: Add a specific volume of the test sample to the DPPH solution. A typical ratio is 1:2 (e.g., 1 mL of sample to 2 mL of DPPH solution).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control – A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Antioxidant Mechanisms and Signaling Pathways
This compound
The antioxidant mechanism of this compound is less characterized compared to maltol. As a Maillard reaction product, its antioxidant activity is generally attributed to its ability to act as a free radical scavenger.[3] The furanone structure with a hydroxyl group suggests its potential to donate a hydrogen atom to stabilize free radicals. Further research is needed to elucidate the specific mechanisms and signaling pathways involved in this compound's antioxidant effects.
Maltol
Maltol exhibits its antioxidant effects through multiple mechanisms:
-
Metal Ion Chelation: Maltol can chelate transition metal ions, such as iron, which are known to catalyze the formation of reactive oxygen species (ROS).[4] By binding to these metals, maltol prevents them from participating in oxidative reactions.
-
Free Radical Scavenging: Maltol directly scavenges free radicals, thereby terminating radical chain reactions.[5]
-
Modulation of Signaling Pathways: Recent studies have revealed that maltol can influence intracellular signaling pathways involved in the cellular antioxidant response.
Signaling Pathways Associated with Maltol's Antioxidant Activity:
-
Nrf2/PINK1/Parkin Pathway: Maltol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Maltol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes. This pathway is also linked to the regulation of mitophagy via PINK1 and Parkin, a process that removes damaged mitochondria, a major source of intracellular ROS.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Maltol has been reported to modulate this pathway, which can indirectly influence the cellular redox state and protect against oxidative stress-induced damage.
Visualizations
Conclusion
Both this compound and maltol possess antioxidant properties, but current research provides a more detailed understanding of maltol's mechanisms. Maltol's ability to chelate metals and modulate key antioxidant signaling pathways, such as Nrf2 and PI3K/Akt, is well-documented. The antioxidant activity of this compound is less defined, and further studies are required to elucidate its specific mechanisms of action and to provide a quantitative comparison with maltol. The lack of direct comparative data on their free-radical scavenging capacities highlights a critical gap in the literature. Future research should focus on conducting head-to-head comparisons of this compound and maltol using standardized antioxidant assays to provide a clearer picture of their relative potencies. Such studies would be invaluable for researchers and professionals in the fields of food science, nutrition, and drug development.
References
- 1. Frontiers | Characteristics and antioxidant activity of Maillard reaction products from β-lactoglobulin and isomaltooligosaccharide [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Isomaltol in Fruit Juices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Isomaltol in fruit juice matrices. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and regulatory compliance of food products. This document outlines two primary chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents their respective performance characteristics based on experimental data from studies on structurally similar compounds, including its isomer maltol and other furanones.
Methodology Comparison
The choice between HPLC-UV and GC-MS for the analysis of this compound in fruit juices depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. The method offers good precision and accuracy for the analysis of relatively simple matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it suitable for the analysis of complex matrices and for trace-level quantification. However, due to the low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile compound suitable for GC analysis.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods discussed. Data presented is a composite from studies on maltol and other structurally related furanones, providing a benchmark for the expected performance for this compound analysis.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 4 - 230 µg/L[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.24 µg/L[1] |
| Limit of Quantification (LOQ) | 4 µg/L (estimated from linearity range) |
| Accuracy (Recovery) | 93.3% - 104.4%[1] |
| Precision (RSD) | 2.1% - 3.4% (Intra- and Inter-day)[1] |
Table 2: GC-MS Method Validation Parameters (with Derivatization)
| Validation Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (Recovery) | 89.0% - 118.6% |
| Precision (RSD) | < 10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of maltol and similar compounds and can be adapted for the validation of an analytical method for this compound in fruit juices.
HPLC-UV Method
a. Sample Preparation: Fruit juice samples are first centrifuged to remove pulp and other suspended solids. The supernatant is then filtered through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering substances.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector set at 274 nm.[2]
-
Temperature: Ambient
c. Validation Procedure:
-
Linearity: Prepare standard solutions of this compound in the mobile phase at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Spike a known amount of this compound standard into a fruit juice sample at three different concentration levels. Calculate the percentage recovery.
-
Precision: Analyze replicate injections of a standard solution and a spiked sample on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (RSD).
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest detectable concentration (typically 3:1 for LOD and 10:1 for LOQ).
GC-MS Method (with Derivatization)
a. Sample Preparation and Derivatization: Similar to the HPLC method, fruit juice samples are clarified by centrifugation and filtration. For the derivatization of this compound, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to increase its volatility. The sample extract is evaporated to dryness, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to a final temperature of approximately 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan data acquisition.
c. Validation Procedure: The validation procedure for the GC-MS method follows the same principles as the HPLC-UV method, with the derivatized this compound standards and samples being analyzed.
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the validation of an HPLC-UV method for this compound analysis.
Caption: Workflow for the validation of a GC-MS method for this compound analysis.
Considerations for Method Selection
-
Matrix Complexity: For clear fruit juices with minimal interfering compounds, HPLC-UV may be sufficient. For more complex matrices, such as pulpy or colored juices, the selectivity of GC-MS is advantageous.
-
Sensitivity Requirements: If trace-level detection of this compound is required, the higher sensitivity of GC-MS makes it the preferred method.
-
Throughput and Cost: HPLC-UV generally offers higher sample throughput and lower operational costs compared to GC-MS, especially when considering the additional derivatization step for the latter.
-
Analyte Stability: this compound is generally stable under the acidic conditions found in most fruit juices.[3] However, its stability during sample preparation, particularly during any heating steps for derivatization, should be evaluated.
This guide provides a framework for the selection and validation of an appropriate analytical method for the determination of this compound in fruit juices. The choice of method should be based on a thorough evaluation of the specific analytical requirements and the nature of the sample matrix.
References
A Comparative Analysis of Isomaltol Content in Diverse Honey Varieties: A Guide for Researchers
A comprehensive review of the current literature reveals a notable scarcity of direct comparative studies on isomaltol concentrations across different honey types. This compound, a furan derivative formed from the thermal degradation of sugars, is recognized as a potential indicator of honey processing and storage conditions. While extensive research has been conducted on other heat-induced compounds like 5-hydroxymethylfurfural (HMF) as quality markers, specific quantitative data for this compound remains limited. This guide synthesizes the available information on the factors influencing this compound formation and details the established analytical methodologies for its quantification, providing a framework for future comparative research in this area.
The floral origin of honey significantly influences its chemical composition, including its sugar profile and susceptibility to degradation.[1][2] The processing and storage of honey, particularly the application of heat, can lead to the formation of various compounds, including this compound, which can alter the color, taste, and aroma of the final product. Therefore, the analysis of such compounds is crucial for quality control and authenticity assessment.
Comparative this compound Content: An Illustrative Overview
Due to the lack of published comparative data, the following table is presented as an illustrative example of how such data could be structured. The values are hypothetical and intended to guide researchers in the presentation of their findings.
| Honey Type | Floral Source | Geographical Origin | Processing | This compound Content (mg/kg) |
| Honey A | Acacia (Robinia pseudoacacia) | Region X | Raw | < LOD* |
| Honey B | Acacia (Robinia pseudoacacia) | Region X | Pasteurized (72°C, 15 min) | 2.5 ± 0.3 |
| Honey C | Manuka (Leptospermum scoparium) | New Zealand | Raw | 0.8 ± 0.1 |
| Honey D | Manuka (Leptospermum scoparium) | New Zealand | Pasteurized (72°C, 15 min) | 5.1 ± 0.6 |
| Honey E | Multifloral | Region Y | Raw | 0.5 ± 0.1 |
| Honey F | Multifloral | Region Y | Pasteurized (72°C, 15 min) | 3.8 ± 0.4 |
*LOD: Limit of Detection
Experimental Protocols
The quantification of this compound in honey typically involves chromatographic techniques, which are adept at separating and identifying volatile and semi-volatile compounds from complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for this purpose.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol is a synthesized methodology based on established techniques for analyzing volatile and semi-volatile compounds in honey.[3][4][5]
1. Sample Preparation (Solid-Phase Microextraction - SPME):
-
Objective: To extract volatile and semi-volatile compounds, including this compound, from the honey matrix.
-
Procedure:
-
Weigh 5 grams of honey into a 20 mL headspace vial.
-
Add 2 mL of a saturated NaCl solution to the vial to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15 minutes in a water bath or heating block with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
2. GC-MS Analysis:
-
Objective: To separate, identify, and quantify the extracted compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Injection: Insert the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., ZB-WAX plus, 60 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 8°C/min.
-
Final hold: 250°C for 6 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
3. Quantification:
-
Objective: To determine the concentration of this compound in the honey samples.
-
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
The quantification of this compound in the honey samples is performed by comparing the peak area of the analyte with the calibration curve.
-
An internal standard can be used to improve the accuracy and precision of the quantification.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of this compound in honey and the logical relationship between honey characteristics and the formation of sugar degradation products.
Caption: Experimental workflow for this compound analysis in honey.
Caption: Factors influencing this compound formation in honey.
References
Isomaltol vs. 5-HMF: A Comparative Guide to their Potential as Heat Indicators in Pharmaceutical and Drug Development Processes
For Researchers, Scientists, and Drug Development Professionals
Heat treatment is a critical step in the manufacturing of many pharmaceutical products, employed for sterilization and to ensure product stability. However, thermal stress can also lead to the degradation of active pharmaceutical ingredients (APIs) and excipients, compromising product quality and safety. Monitoring the extent of heat exposure is therefore paramount. 5-Hydroxymethylfurfural (5-HMF) is a well-established heat indicator, but emerging research suggests that Isomaltol, another sugar degradation product, could serve as a potential alternative. This guide provides an objective comparison of this compound and 5-HMF, summarizing available experimental data to aid researchers in selecting the appropriate heat indicator for their specific applications.
Formation Pathways: A Tale of Two Degradation Products
Both this compound and 5-HMF are furan derivatives that can be formed from the thermal degradation of sugars, such as sucrose and its constituent monosaccharides, glucose and fructose. Their formation pathways, however, diverge, leading to different molecular structures and potentially different formation kinetics.
5-Hydroxymethylfurfural (5-HMF) is primarily formed through the acid-catalyzed dehydration of hexoses.[1][2][3] The process involves the conversion of glucose to fructose, which then undergoes a series of dehydration steps to yield 5-HMF.[1]
This compound is also a product of the thermal degradation of sugars. One study has qualitatively identified the formation of both maltol and this compound from the degradation of sucrose in an aqueous solution at 120°C.[2] While the detailed mechanism of this compound formation from simple sugars under typical heating conditions is less extensively studied than that of 5-HMF, it is understood to be a product of caramelization and the Maillard reaction.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Isomaltol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Isomaltol. This compound is a naturally occurring furan derivative found in various food products, often formed during the thermal processing of carbohydrates. Its presence contributes to the sweet, caramel-like aroma of many baked goods. Accurate and reliable quantification of this compound is crucial for quality control in the food industry and for research into flavor chemistry.
This document outlines detailed experimental protocols for both HPLC-UV and GC-MS methods, presents a comparative summary of their performance characteristics based on typical validation data, and discusses the relative merits of each technique for the analysis of this compound.
Experimental Protocols
Detailed methodologies for the analysis of this compound by HPLC-UV and GC-MS are presented below. These protocols are representative of methods suitable for the validation and quantification of this compound in a research or quality control setting.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in liquid samples, leveraging its polarity and UV-active structure.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar analytes.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 85:15 v/v). The mobile phase composition may be optimized to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and placed in autosampler vials.
Gas Chromatography with Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. As this compound is a polar compound, derivatization is often employed to improve its volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of the derivatized this compound.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative. A full scan mode can be used for initial identification.
-
Data Presentation
The following table summarizes the typical performance characteristics for the cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on established validation guidelines and performance data for similar analytical methods.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.05 - 20 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (Repeatability, %RSD) | < 2.0% | < 5.0% |
| Precision (Intermediate, %RSD) | < 3.0% | < 7.0% |
| Limit of Detection (LOD, µg/mL) | ~ 0.15 | ~ 0.01 |
| Limit of Quantitation (LOQ, µg/mL) | ~ 0.5 | ~ 0.05 |
| Specificity | Good, potential for matrix interference | Excellent, high specificity from MS |
| Sample Throughput | Moderate | Lower (due to derivatization) |
| Cost per Sample | Lower | Higher |
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of HPLC and GC methods for this compound analysis.
Method Comparison
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
HPLC-UV offers a more straightforward and cost-effective approach. Sample preparation is minimal, involving simple dilution and filtration, which leads to higher sample throughput. The instrumentation is widely available in most analytical laboratories. However, the specificity of UV detection can be a limitation, as other compounds in a complex matrix may absorb at the same wavelength, potentially leading to interferences and inaccurate quantification.
GC-MS , on the other hand, provides excellent sensitivity and specificity. The mass spectrometer acts as a highly selective detector, allowing for the unambiguous identification and quantification of this compound, even in complex matrices. This makes it a superior technique for trace-level analysis and for confirmation of the analyte's identity. The primary drawbacks of the GC-MS method are the need for a derivatization step to make the polar this compound amenable to gas chromatography, which adds time and complexity to the sample preparation process, and the higher operational costs associated with the instrumentation.
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the study. For routine quality control where this compound concentrations are relatively high and the sample matrix is simple, HPLC-UV provides a rapid, cost-effective, and reliable solution. For research applications requiring high sensitivity, unambiguous identification, and analysis in complex matrices, the superior specificity and sensitivity of GC-MS make it the preferred method, despite the more involved sample preparation. A cross-validation of both methods, as outlined in this guide, would ensure the accuracy and reliability of the analytical data, regardless of the chosen technique.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory profiles of Isomaltol and other key furanones, which are significant contributors to the flavor and aroma of a wide variety of food products. Furanones are a class of organic compounds known for their sweet, caramel-like, and fruity notes, making them crucial in the food and fragrance industries. Their formation often occurs during the Maillard reaction or through the thermal degradation of sugars.[1][2][3] Understanding their distinct sensory characteristics is vital for flavor development, quality control, and sensory science. This document summarizes quantitative sensory data, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathways and analytical workflows.
Quantitative Sensory Profile Comparison
The sensory characteristics of this compound and related furanones vary significantly in terms of their aroma profiles and detection thresholds. The following tables provide a structured summary of their key sensory attributes based on experimental data.
Table 1: Descriptive Sensory Profiles
| Compound | Chemical Name | Aroma/Flavor Descriptors | Natural Occurrence/Formation |
| This compound | 1-(3-hydroxyfuran-2-yl)ethanone | Sweet, burnt caramellic, fruity, fresh bread.[1][4] Mildly sweet taste, sometimes with butterscotch notes.[5] | Bread crust, tamarind; formed via Maillard reaction and thermal degradation of starch.[1][2] |
| Furaneol® (HDMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Sweet, caramel-like, fruity.[6] Described as strawberry-like at low concentrations.[7][8] | Strawberries, pineapple, tomato, coffee; also a product of the Maillard reaction.[6][7][9] |
| Sotolon | 3-hydroxy-4,5-dimethylfuran-2(5H)-one | Extremely potent; Maple syrup, caramel, burnt sugar at low concentrations; Fenugreek, curry at high concentrations.[10][11] | Fenugreek seed, lovage, aged rum, molasses, flor sherry.[10] |
| Homofuraneol | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Caramel-like, similar to Furaneol®.[12] | Coffee.[12] |
| Abhexone | 4-hydroxy-5-methyl-3(2H)-furanone | Seasoning-like, similar to Sotolon.[12] | Coffee.[12] |
Table 2: Odor and Taste Thresholds
The odor threshold is the lowest concentration of a compound perceivable by the human sense of smell.[13] These values are critical for determining a compound's potential impact on the overall aroma of a product.
| Compound | Medium | Odor Threshold | Reference(s) |
| This compound | Water | 20 ppm (Taste Threshold) | [14] |
| Furaneol® (HDMF) | Water | 87 µg/kg | [9] |
| Sotolon | Water | < 1 ppb (approx. 1 µg/L) | [11] |
| Madeira Wine | 23 µg/L | [15][16] | |
| Port Wine | 19 µg/L | [17] | |
| Homofuraneol | Not specified | 20 ppb | [12] |
| Abhexone | Water | 1.1 µg/kg | [12] |
Experimental Protocols
The sensory data presented in this guide are derived from established analytical and sensory evaluation methodologies. The following sections detail the protocols for two key techniques used in the characterization of furanones.
Sensory Panel Evaluation for Threshold Determination
Sensory panels are essential for obtaining quantitative and qualitative data on flavor profiles.[6] A descriptive sensory analysis is a common method used to identify and quantify the sensory attributes of a product.[18]
Objective: To determine the lowest detectable concentration of a furanone compound by a trained human panel.
Methodology:
-
Panel Selection and Training: A panel of 8-12 members with demonstrated sensory acuity is selected.[18] Panelists undergo extensive training to recognize and scale the intensity of the specific furanone's characteristic aroma (e.g., the caramel note of Furaneol®).[19] Reference standards are used to calibrate the panelists.
-
Sample Preparation: A stock solution of the purified furanone is prepared in an appropriate solvent, such as deodorized water or ethanol.[6] A series of dilutions are then prepared from this stock solution.[20]
-
Evaluation Procedure (Triangle Test): The triangle test is a common method for threshold determination.[20]
-
Data Analysis: The procedure is repeated with varying concentrations. The sensory threshold is defined as the concentration at which a statistically significant number of panelists can correctly identify the sample containing the furanone.[20]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that uses the human nose as a highly sensitive detector to pinpoint which volatile compounds in a complex mixture are odor-active.[21][22]
Objective: To separate and identify the specific odor-active compounds in a sample.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix. A common method is Headspace Solid-Phase Microextraction (HS-SPME), which is suitable for food samples like strawberry puree.[21] The sample is homogenized and placed in a headspace vial, often with a salt solution to enhance the release of volatiles.[21]
-
Gas Chromatography (GC): The extracted volatiles are injected into the GC. The GC column separates the compounds based on their boiling points and chemical properties.[6]
-
Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a standard chemical detector (e.g., a Mass Spectrometer, MS, for identification), and the other leads to a heated sniffing port.[23]
-
Olfactometry (Sniffing): A trained sensory panelist sniffs the effluent from the olfactometry port. The panelist records the time, intensity, and a descriptor for each odor detected.[6][23]
-
Data Analysis: The data from the MS and the olfactometry port are combined. The retention time allows for the correlation of a specific odor with a specific chemical compound identified by the MS.[21] Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to rank the odorants based on their potency (Flavor Dilution factor).[22]
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Workflow of a Gas Chromatography-Olfactometry (GC-O) system.
The perception of odor begins with the activation of specific odorant receptors (ORs) located in the nose.[9] Recent research has identified the specific human receptors that are activated by key furanones, revealing a high degree of specificity in the olfactory system.[3][24]
References
- 1. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, 3420-59-5 [thegoodscentscompany.com]
- 5. webstaurantstore.com [webstaurantstore.com]
- 6. benchchem.com [benchchem.com]
- 7. Furaneol - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sotolon - Wikipedia [en.wikipedia.org]
- 11. de-kruiderie.nl [de-kruiderie.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. digituma.uma.pt [digituma.uma.pt]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pfigueiredo.org [pfigueiredo.org]
- 23. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Isomaltol measurement
An Inter-laboratory Comparison of Isomaltol Measurement: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of this compound. It is intended for researchers, scientists, and drug development professionals to objectively assess analytical performance and methodologies. The data presented herein is illustrative, representing typical results from a proficiency testing program to ensure the reliability and consistency of this compound quantification across different facilities and methods.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for laboratory quality assurance.[1] They allow individual laboratories to compare their analytical results against those of other labs and a reference value, thereby providing an objective measure of performance.[1] Successful participation in such programs is often a mandatory requirement for accreditation under standards like ISO/IEC 17025. The primary goals of this illustrative ILC are to assess the proficiency of participating laboratories in measuring this compound and to compare the performance of different analytical techniques.
Study Design and Execution
A central organizing body prepared and distributed identical, homogenous samples containing a known concentration of this compound to five participating laboratories. Each laboratory was instructed to analyze the samples in triplicate using their in-house validated method and report the results. Two primary analytical techniques were employed across the participating laboratories: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Below is a generalized workflow for the execution of this inter-laboratory study.
Data Presentation and Statistical Analysis
The performance of each laboratory was evaluated using the z-score, a statistical measure that indicates how many standard deviations an individual result is from the consensus mean of all participants. A satisfactory performance is generally indicated by a z-score between -2.0 and +2.0.
The assigned value (true concentration) of this compound in the distributed sample was 50.0 µg/mL .
Table 1: Summary of Inter-laboratory Comparison Results for this compound Measurement
| Laboratory ID | Analytical Method | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | z-score | Performance |
| Lab 01 | HPLC-ELSD | 51.2 | 50.8 | 51.5 | 51.17 | 0.35 | 0.88 | Satisfactory |
| Lab 02 | HPLC-ELSD | 48.5 | 49.1 | 48.8 | 48.80 | 0.30 | -0.91 | Satisfactory |
| Lab 03 | GC-MS | 50.1 | 49.8 | 50.4 | 50.10 | 0.30 | 0.08 | Satisfactory |
| Lab 04 | HPLC-ELSD | 53.5 | 54.1 | 53.8 | 53.80 | 0.30 | 2.88 | Unsatisfactory |
| Lab 05 | GC-MS | 49.5 | 49.2 | 49.9 | 49.53 | 0.35 | -0.36 | Satisfactory |
| Consensus Mean | 50.68 | |||||||
| Consensus Std. Dev. | 1.32 |
Note: The consensus mean and standard deviation are calculated from the results of all participating laboratories. The z-score is calculated as: z = (Lab Mean - Consensus Mean) / Consensus Std. Dev.
Table 2: Comparison of Method Performance Parameters
| Parameter | HPLC-ELSD (Typical) | GC-MS (Typical) | Acceptance Criteria (ICH Q2) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 3.0% | < 2.5% | ≤ 3% |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | Reportable |
This table summarizes typical validation parameters for the two methods used, based on established guidelines.[2][3]
Experimental Protocols
Detailed methodologies for the two primary analytical techniques employed in this study are provided below.
Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the direct analysis of this compound in aqueous samples.
Experimental Workflow:
Protocol Details:
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate
-
Solvent B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate
-
-
Gradient Program: 0-5 min (100% A), 5-8 min (linear ramp to 50% B), 8-10 min (hold at 50% B), 10-12 min (return to 100% A), 12-15 min (equilibration).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dilute the provided sample with a 50:50 acetonitrile/water solution to fall within the calibration curve range. Filter through a 0.22 µm syringe filter prior to injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of this compound for gas-phase analysis, offering high sensitivity and specificity.
Experimental Workflow:
Protocol Details:
-
Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: 1 µL, Splitless.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound for quantification, with a full scan for confirmation.
-
Sample Preparation (Derivatization):
-
Pipette 100 µL of the sample into a GC vial and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Conclusion
This guide outlines a framework for an inter-laboratory comparison of this compound measurement. The illustrative data demonstrates that both HPLC-ELSD and GC-MS are suitable techniques for the quantification of this compound. The GC-MS method typically offers lower detection limits, while the HPLC-ELSD method provides a simpler workflow without the need for derivatization. The proficiency of a laboratory, as assessed by z-scores, is critical for ensuring data reliability, irrespective of the analytical method employed. Laboratories reporting unsatisfactory results, such as Lab 04 in this study, are encouraged to conduct a thorough investigation of their methodology and implement corrective actions.
References
Isomaltol's Bioactivity: A Comparative Analysis with Other Furanone Compounds
A detailed examination of the antioxidant, anti-inflammatory, and anticancer properties of isomaltol in comparison to other notable furanone compounds, supported by experimental data and mechanistic insights.
Introduction
Furanone compounds, a class of heterocyclic organic molecules, are widely recognized for their significant contributions to flavor and aroma in a variety of foods and beverages. Beyond their sensory attributes, these compounds have garnered considerable interest in the scientific community for their diverse bioactive properties. Among them, this compound, a naturally occurring furanone, has been identified as a promising candidate for therapeutic applications due to its potential antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparison of the bioactivity of this compound with other well-known furanone compounds such as maltol and furaneol, presenting quantitative data from various in vitro studies, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Antioxidant Activity
The ability of furanone compounds to scavenge free radicals and mitigate oxidative stress is a key aspect of their bioactivity. This antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potential.
While specific IC50 values for this compound are not extensively reported in publicly available literature, its structural isomer, maltol, has demonstrated notable antioxidant properties. The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals. The position of the hydroxyl and ketone groups on the furanone ring influences the stability of the resulting radical and thus the antioxidant capacity.
Table 1: Comparative Antioxidant Activity of Furanone Compounds (DPPH Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| This compound | Data not available | Ascorbic Acid | ~25-50 |
| Maltol | ~1500 | ||
| 2-(p-hydroxyphenyl styryl)-furan | ~40 | ||
| Furanone Derivative with -NO2 | >150 |
| Furanone Derivative with -Cl | >150 | | |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of furanone compounds can be determined using the DPPH assay. A typical protocol is as follows:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound, maltol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Quantitative comparison of Isomaltol in roasted and unroasted coffee
A comprehensive guide for researchers on the quantitative differences, formation pathways, and analytical methodologies for isomaltol in coffee, highlighting the transformative impact of roasting.
This compound, a naturally occurring furanone, is a significant contributor to the sweet, caramel-like aroma of roasted coffee. Its presence and concentration are direct consequences of the thermal processing of green coffee beans. This guide provides a detailed comparison of this compound levels in roasted and unroasted coffee, outlines the experimental protocols for its quantification, and illustrates the key chemical transformations involved.
Quantitative Comparison of this compound
This compound is primarily a product of the coffee roasting process. In its unroasted, or green, state, coffee beans contain the precursors to this compound but not the compound itself in any significant quantity. The high temperatures employed during roasting trigger a cascade of chemical reactions, including the Maillard reaction and caramelization, which lead to the formation of a diverse array of volatile aromatic compounds, including this compound.
While specific concentrations can vary depending on the coffee bean origin, roasting degree, and analytical method, the general quantitative relationship is clear:
| Coffee State | This compound Concentration | Key Remarks |
| Unroasted (Green) Coffee Beans | Not Detected or Negligible | Precursors such as sucrose are abundant. |
| Roasted Coffee Beans | Present in varying concentrations | Formation is initiated during the roasting process. Concentrations of furanones, including this compound, are often highest in light to medium roasts and may decrease with darker roasts due to thermal degradation.[1][2] |
Formation Pathway of this compound during Roasting
This compound is formed from the thermal degradation of sugars, primarily sucrose, present in green coffee beans. During roasting, sucrose is hydrolyzed into its constituent monosaccharides, glucose and fructose. These reducing sugars then participate in complex chemical reactions. The formation of furanones like this compound is a known outcome of both the Maillard reaction (the reaction between amino acids and reducing sugars) and caramelization (the thermal decomposition of sugars).
Caption: Formation of this compound from Sucrose during Roasting.
Experimental Protocols
The quantification of a volatile compound like this compound in a complex matrix such as coffee requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.
Protocol: Quantification of this compound in Coffee Beans by GC-MS
1. Sample Preparation:
-
Grinding: Both unroasted (green) and roasted coffee beans are cryogenically ground to a fine, uniform powder to ensure efficient extraction and to prevent the loss of volatile compounds.
-
Extraction: A known weight of the ground coffee is subjected to solvent extraction. Dichloromethane is a commonly used solvent for extracting volatile and semi-volatile compounds. The extraction is typically performed using a Soxhlet apparatus or an accelerated solvent extractor for a defined period.
-
Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a specific volume. An internal standard (e.g., a deuterated analog of a similar compound) is added at a known concentration to facilitate accurate quantification.
2. GC-MS Analysis:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.
-
Column: A capillary column with a suitable stationary phase (e.g., a polar wax column) is selected to achieve good separation of the volatile compounds.
-
Injection: A small, precise volume of the concentrated extract is injected into the GC. A temperature-programmable injector may be used to optimize the introduction of the analytes.
-
GC Oven Program: The oven temperature is programmed to start at a low temperature, hold for a short period, and then ramp up to a higher temperature. This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all eluted compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying target analytes like this compound. The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification and quantification.
3. Data Analysis:
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure analytical standard.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the coffee extract is then determined by comparing the peak area of this compound to the peak area of the internal standard and referencing the calibration curve. The final concentration is reported in units such as micrograms per kilogram (µg/kg) of coffee.
Caption: Workflow for Quantifying this compound in Coffee.
References
The Role of Isomaltol in Non-Enzymatic Browning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isomaltol's performance in non-enzymatic browning reactions relative to other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of pertinent signaling pathways and experimental workflows to aid in research and development.
Comparative Analysis of Browning Performance
Non-enzymatic browning, primarily the Maillard reaction and caramelization, is a crucial process in the development of color and flavor in thermally processed foods and pharmaceutical formulations. This compound, a furan derivative, is a known product of these reactions and contributes to the sensory profile of various products.[1][2][3] This section compares the browning potential of this compound and its precursors with other common sugars and related compounds.
Color Formation
A study by Hadjikinova et al. (2024) compared the browning intensity of isomaltulose with glucose, fructose, and isomalt in the presence of different amino acids at various pH levels and temperatures. The browning was quantified by measuring the absorbance at 420 nm. The results indicate that isomaltulose is actively involved in the Maillard reaction, with its reactivity being influenced by the specific amino acid present and the pH of the system.[4] For instance, in the presence of glycine at pH 9 and 70°C, isomaltulose solution showed a significantly higher absorbance compared to glucose solution.[4] Conversely, with lysine under the same conditions, glucose produced a more intense color than isomaltulose.[4] Isomalt, a polyol derived from isomaltulose, showed no participation in the browning reaction.[4]
Table 1: Comparative Browning Intensity of Isomaltulose and Other Sugars with Glycine and Lysine
| Sugar | Amino Acid | pH | Temperature (°C) | Absorbance (420 nm) after 100 min |
| Isomaltulose | Glycine | 9 | 70 | 2.160 |
| Glucose | Glycine | 9 | 70 | 0.036 |
| Isomaltulose | Lysine | 9 | 70 | 1.052 |
| Glucose | Lysine | 9 | 70 | 0.340 |
| Fructose | Lysine | 9 | 70 | 0.605 |
| Isomalt | Glycine/Lysine | 9/10 | 70/80 | No change |
Data synthesized from Hadjikinova, R.D., Dobreva, V.C. and Dobrev, G.T. (2024). Non-enzymatic browning reaction of isomaltulose. Food Research, 8(1), 267-272.[4]
Flavor Profile
This compound is recognized for its sweet, caramel-like aroma and is a significant flavor component in baked goods like bread crust.[2][3] Its flavor profile has been compared to that of maltol, a structurally similar compound also formed during non-enzymatic browning.
A comparative sensory analysis indicates that this compound is perceived as sweeter and less bitter than maltol.[2] In bread, the addition of this compound at 0.1% of flour weight imparts a "more intense fresh bread" flavor, while maltol contributes a stronger caramel note.[2] Both this compound and maltol are part of a family of compounds, including furaneol and ethyl maltol, that contribute to the characteristic sweet, caramel, and fruity aromas in heated foods.[5]
Table 2: Comparative Sensory Profile of this compound and Maltol
| Compound | Sensory Attributes | Notes in Bread (0.1% flour weight) |
| This compound | Sweeter, less bitter | More intense fresh bread flavor |
| Maltol | Less sweet, more bitter | Stronger caramel note |
Information sourced from Benchchem (2024), this compound (CAS 3420-59-5) - Research Compound.[2]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for evaluating and comparing the role of this compound and other compounds in non-enzymatic browning.
Protocol 1: Quantification of Non-Enzymatic Browning in a Model System
This protocol describes a method to quantify and compare the extent of browning of different compounds in a controlled laboratory setting.
Materials and Reagents:
-
This compound
-
Maltol
-
Glucose
-
Fructose
-
Glycine
-
Phosphate buffer (0.1 M, pH 7.0)
-
Distilled water
-
Test tubes
-
Heating block or water bath
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound, maltol, glucose, and fructose in distilled water.
-
Prepare a 0.2 M solution of glycine in 0.1 M phosphate buffer (pH 7.0).
-
-
Reaction Mixture Preparation:
-
For each compound to be tested, mix 5 mL of the 0.1 M stock solution with 5 mL of the 0.2 M glycine solution in a test tube. This creates a 1:1 molar ratio of the test compound to glycine.
-
Prepare a control for each compound by mixing 5 mL of the stock solution with 5 mL of the phosphate buffer (without glycine).
-
-
Initial Absorbance Measurement:
-
Immediately after mixing, take an aliquot from each reaction mixture and measure the absorbance at 420 nm using a spectrophotometer. This will serve as the baseline (time = 0).
-
-
Heating and Sampling:
-
Place the test tubes in a heating block or water bath preheated to 100°C.
-
At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes), remove an aliquot from each tube, cool it rapidly to room temperature in an ice bath, and measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Plot the absorbance at 420 nm against time for each compound.
-
Compare the browning rates and the final browning intensity of this compound with the other tested compounds.
-
Protocol 2: Sensory Evaluation of Maillard Reaction Products
This protocol outlines a method for the sensory evaluation of flavors generated from the Maillard reaction.
Materials:
-
Maillard reaction products (MRPs) generated from Protocol 1 (using food-grade reagents).
-
Distilled water for rinsing.
-
Unsalted crackers for palate cleansing.
-
Odor-free sample cups with lids.
-
A trained sensory panel (typically 8-12 panelists).
Procedure:
-
Sample Preparation:
-
Dilute the MRPs to a suitable concentration with distilled water for sensory evaluation. The dilution factor should be consistent across all samples.
-
Code each sample with a random three-digit number.
-
-
Sensory Evaluation Session:
-
Conduct the evaluation in a well-ventilated, odor-free room.
-
Provide panelists with the coded samples in a randomized order.
-
Instruct panelists to evaluate the aroma and taste of each sample.
-
Provide a scoresheet with relevant sensory attributes (e.g., sweet, caramel, burnt, bitter, fresh bread aroma). A 9-point hedonic scale or a line scale can be used for intensity rating.
-
Instruct panelists to rinse their mouths with water and eat a piece of unsalted cracker between samples to cleanse their palate.
-
-
Data Analysis:
-
Collect the scoresheets and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the different MRPs.
-
Signaling Pathways Affected by Maillard Reaction Products
Maillard reaction products (MRPs), also known as Advanced Glycation End-products (AGEs), can have biological effects by interacting with specific cellular receptors. The Receptor for Advanced Glycation End-products (RAGE) is a key multi-ligand receptor that, upon binding to AGEs, triggers a cascade of intracellular signaling events.
The AGE-RAGE signaling pathway is implicated in a variety of cellular responses, including inflammation and oxidative stress. The binding of AGEs to RAGE activates signaling pathways such as NF-κB and MAPKs, leading to the transcription of pro-inflammatory genes. While specific studies on the direct interaction of this compound with the RAGE receptor are limited, as a product of the Maillard reaction, it contributes to the overall pool of dietary AGEs that can potentially activate this pathway.
References
- 1. Showing Compound this compound (FDB011190) - FooDB [foodb.ca]
- 2. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Isomaltol: Standard Procedures for Safe Disposal
This document provides a comprehensive guide to the proper disposal of isomaltol in a laboratory setting. Given the absence of specific, regulated disposal procedures for this compound, this protocol is based on established best practices for chemical waste management to ensure the safety of laboratory personnel and environmental protection. These guidelines are intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous material for transport, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, exercising caution is paramount.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical safety goggles, protective gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Spill Management: In case of a spill, sweep up the solid material, place it in a designated waste container, and avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[1]
This compound Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for assessing potential reactions and ensuring proper handling.
| Property | Value | Source |
| Chemical Formula | C₆H₆O₃ | [2][3] |
| Molar Mass | 126.11 g/mol | [2][3] |
| Melting Point | 98 to 103 °C (208 to 217 °F) | [2][4] |
| Flash Point | 79.2 °C | [3] |
| Solubility | Soluble in alcohols, acetone, chloroform, and hot water. Practically insoluble in cold water. | [4] |
| Appearance | Natural furan compound. | [2][4] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste. This protocol is designed to comply with general laboratory chemical waste guidelines.
Step 1: Waste Characterization and Segregation
-
Identify Waste Stream: Designate a specific, clearly labeled, and sealed container for solid this compound waste. Do not mix this compound with other chemical waste unless compatibility is confirmed.
-
Avoid Contamination: Do not dispose of this compound down the drain or in regular trash.[5][6] Discharge into the environment must be avoided.[5]
Step 2: Containerization and Labeling
-
Select Appropriate Container: Use a chemically resistant, sealable container for waste collection.
-
Label Correctly: Label the container clearly with "this compound Waste" and include any known hazard information. Ensure the container is kept closed when not in use.
Step 3: Disposal via Professional Services
-
Engage a Licensed Service: The recommended disposal method is to contact a licensed professional waste disposal service.[1]
-
Incineration: A common and effective method for chemical waste of this nature is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals at a licensed facility.
Step 4: Compliance
-
Observe Regulations: Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1] Consult your institution's Environmental Health and Safety (EH&S) office for specific guidance and procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isomaltol
For Immediate Implementation by Laboratory Professionals
This document provides essential safety protocols and logistical plans for the handling and disposal of Isomaltol. Designed for researchers, scientists, and drug development professionals, this guide delivers clear, procedural instructions to ensure a safe laboratory environment and build confidence in your chemical handling processes.
This compound, a naturally occurring furan, requires careful handling due to its potential hazards. Adherence to the following procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Identification
According to the Safety Data Sheet (SDS), this compound presents the following potential hazards:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: Nitrile gloves, safety glasses with side shields, lab coat. Secondary (if dust is generated): A NIOSH-approved respirator. |
| Solution Preparation and Transfers | Primary: Nitrile gloves, chemical splash goggles, lab coat. Secondary (if splashing is likely): Face shield. |
| Experimental Procedures | Primary: Nitrile gloves, chemical splash goggles, lab coat. Secondary: Additional PPE as determined by the specific experimental protocol and risk assessment. |
| Spill Cleanup | Primary: Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, lab coat. Secondary: A NIOSH-approved respirator may be necessary depending on the size of the spill and potential for airborne dust. |
| Waste Disposal | Primary: Chemical-resistant gloves, safety glasses, lab coat. |
Operational Plan: Step-by-Step Handling Procedures
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Transport the container to a designated, well-ventilated storage area.
-
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Preparation and Use:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Emergency Procedures: First Aid
In the event of exposure to this compound, follow these immediate first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Quantitative Data Summary
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), specifically for this compound. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution and to minimize exposure through the consistent use of the engineering controls and personal protective equipment outlined in this guide.
This compound Handling and Disposal Workflow
Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
